molecular formula C21H24N2O3 B15590302 (Z)-Akuammidine

(Z)-Akuammidine

Cat. No.: B15590302
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-KGVSQERTSA-N
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Description

(Z)-Akuammidine is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+

InChI Key

RCEFXZXHYFOPIE-KGVSQERTSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of (Z)-Akuammidine from Picralima nitida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (Z)-Akuammidine, a prominent indole (B1671886) alkaloid found in the seeds of the West African plant Picralima nitida. This document details the experimental protocols for its extraction and purification, presents its physicochemical and pharmacological properties in a structured format, and illustrates the key experimental workflows and its known biological signaling pathway.

Introduction

Picralima nitida, commonly known as the Akuamma plant, has a long history in traditional African medicine for the treatment of pain, fever, and other ailments. Scientific investigation into its chemical constituents has led to the identification of a diverse array of indole alkaloids, collectively known as the akuamma alkaloids. Among these, Akuammidine (B1680586) has been a subject of significant interest due to its pharmacological activities, particularly its interaction with opioid receptors. While the broader class of akuamma alkaloids has been studied for decades, recent advancements in chromatographic techniques have enabled more efficient and scalable isolation of individual compounds, facilitating detailed pharmacological evaluation. This guide focuses on this compound, providing researchers with the necessary technical details for its study.

Physicochemical Properties of this compound

This compound is a complex monoterpenoid indole alkaloid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[PubChem][1]
Molecular Weight 352.4 g/mol [PubChem][1]
IUPAC Name methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate[PubChem][1]
CAS Number 113973-31-2[PubChem][1]
Appearance Solid[Alfa Aesar]
Melting Point 240-242 °C[Alfa Aesar]
Boiling Point (Predicted) 513.0 ± 50.0 °C[Alfa Aesar]
Density (Predicted) 1.34 ± 0.1 g/cm³[Alfa Aesar]

Experimental Protocols: Isolation and Purification

The isolation of akuammidine from Picralima nitida seeds has evolved from classical chromatographic techniques to more advanced methods like pH-zone-refining countercurrent chromatography (CCC), which offers high purity and scalability.[2][3] The following protocol is based on the successful methodology described by Creed et al. (2021).

Extraction of Crude Alkaloids
  • Maceration: Powdered Picralima nitida seeds are macerated in methanol (B129727) (MeOH) for 24-48 hours at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acid-Base Liquid-Liquid Extraction:

    • The crude extract is resuspended in a 5% aqueous hydrochloric acid (HCl) solution.

    • This acidic solution is then washed with a non-polar organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate, to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is basified to a pH of 9-10 with an aqueous solution of sodium carbonate (Na₂CO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • The free-base alkaloids are then extracted from the basified aqueous solution with DCM.

    • The organic layers are combined, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude alkaloid fraction.

Purification by pH-Zone-Refining Countercurrent Chromatography (CCC)

This technique separates alkaloids based on their differential partitioning between two immiscible liquid phases and their pKa values.

  • Instrumentation: A high-speed countercurrent chromatograph is used.

  • Solvent System: A two-phase solvent system is employed, typically composed of methyl tert-butyl ether (MTBE), acetonitrile (B52724) (MeCN), and water. A common ratio is 2:2:3 (v/v/v).

  • Stationary and Mobile Phases:

    • The upper organic phase is used as the stationary phase and is loaded into the CCC column. It contains a retaining base, such as triethylamine (B128534) (TEA), at a concentration of approximately 10 mM.

    • The lower aqueous phase serves as the mobile phase. It is acidified with an eluting acid, like hydrochloric acid (HCl), also at a concentration of around 10 mM.

  • Sample Loading: The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the system.

  • Elution: The mobile phase is pumped through the stationary phase in the head-to-tail direction. As the acidic mobile phase moves through the column, it creates a pH gradient that sequentially elutes the alkaloids according to their basicity and partition coefficients.

  • Fraction Collection and Analysis: Fractions are collected, and the pH of each fraction is measured. The fractions are then analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing akuammidine. Fractions with high purity are combined and concentrated. Further purification, if necessary, can be achieved by recrystallization.

Quantitative Data

The following table summarizes the reported binding affinities of akuammidine at various opioid receptors. It is important to note that the original study did not specify the stereoisomer of akuammidine tested; however, it was isolated from Picralima nitida.[2]

Receptor SubtypeBinding Affinity (Kᵢ, µM)
µ-opioid receptor (MOR)0.6
δ-opioid receptor (DOR)2.4
κ-opioid receptor (KOR)8.6

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Picralima nitida seeds.

G Figure 1: General Workflow for this compound Isolation cluster_extraction Crude Extraction cluster_purification Purification P_nitida Picralima nitida Seeds Maceration Maceration with Methanol P_nitida->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Acid_Base Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids CCC pH-Zone-Refining Countercurrent Chromatography (CCC) Crude_Alkaloids->CCC Fractions Alkaloid Fractions CCC->Fractions Analysis TLC and HPLC Analysis Fractions->Analysis Akuammidine_Fraction This compound Rich Fraction Analysis->Akuammidine_Fraction Recrystallization Recrystallization Akuammidine_Fraction->Recrystallization Pure_Akuammidine Pure this compound Recrystallization->Pure_Akuammidine

Caption: General Workflow for this compound Isolation.

Biological Signaling Pathway

Based on its reported binding affinities, this compound is known to interact with opioid receptors, primarily the µ-opioid receptor.[2] The following diagram depicts a simplified signaling pathway initiated by the activation of the µ-opioid receptor.

G Figure 2: Simplified µ-Opioid Receptor Signaling Pathway cluster_downstream Downstream Effects Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Agonist Binding Gi Inhibition of Adenylyl Cyclase MOR->Gi Ca_channel Inhibition of Ca²⁺ Channels MOR->Ca_channel K_channel Activation of K⁺ Channels MOR->K_channel cAMP ↓ cAMP Production Gi->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from Picralima nitida. The development of advanced separation techniques like pH-zone-refining countercurrent chromatography has been instrumental in obtaining this and other akuamma alkaloids in high purity, enabling more precise pharmacological studies. The data presented herein provides a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique class of indole alkaloids. Further research is warranted to fully elucidate the stereospecific biological activities of this compound and its potential as a lead compound for novel therapeutics.

References

(Z)-Akuammidine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-Akuammidine: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the monoterpenoid indole (B1671886) alkaloid, this compound. It covers its core chemical structure, complex stereochemistry, physicochemical properties, and the experimental methodologies used for its isolation and characterization.

Core Chemical Identity

This compound is a naturally occurring indole alkaloid found in various plant species, including Gelsemium elegans, Alstonia scholaris, and Picralima nitida[1][2]. It belongs to the sarpagan and akuammiline (B1256633) class of alkaloids, which are known for their complex molecular architectures and significant biological activities[3]. Its chemical identity is defined by a pentacyclic ring system with an ethylidene substituent.

Key Identifiers:

  • IUPAC Name: methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1][4][5]

  • CAS Number: 113973-31-2[1][2][4][]

  • Molecular Formula: C₂₁H₂₄N₂O₃[1][2][4][]

  • Synonyms: (19Z)-Rhazine[4][]

  • Canonical SMILES: CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC[1][4]

  • InChI Key: RCEFXZXHYFOPIE-UHFFFAOYSA-N[1][4]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a rigid pentacyclic core. A key feature is the ethylidene group at position C15, where the "(Z)" designation specifies the geometry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side (zusammen in German). This is distinct from its (E)-isomer, often referred to simply as Akuammidine (B1680586) or Rhazine[7].

The molecule possesses several chiral centers, leading to a specific three-dimensional arrangement of its atoms. While the absolute configuration for this compound is not explicitly defined in the provided search results with R/S notation, the absolute configuration of the related alkaloid akuammicine (B1666747) has been confirmed by X-ray crystallography as S at positions 3 and 15, and R at position 7[8]. The determination of absolute configuration for complex molecules like this compound typically requires advanced techniques such as X-ray crystallography or specific NMR methods[9][10].

The biosynthesis of these alkaloids involves complex enzymatic steps that control the stereochemical outcomes. Sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHS) catalyze the oxidative cyclization of geissoschizine to form the core structures[3][11][12][13]. SBEs can produce both the 16S epimer (akuammidine aldehyde) and the 16R epimer (polyneuridine aldehyde), which are precursors to this compound and related alkaloids. This enzymatic control is crucial for the stereochemical diversity observed in nature[3][11][12][13][14].

logical_relationship cluster_precursors Biosynthetic Precursors cluster_isomers Akuammidine Isomers Geissoschizine Geissoschizine Akuammidine Aldehyde (16S) Akuammidine Aldehyde (16S) Geissoschizine->Akuammidine Aldehyde (16S) SBEs/RHSs Polyneuridine Aldehyde (16R) Polyneuridine Aldehyde (16R) Geissoschizine->Polyneuridine Aldehyde (16R) SBEs/RHSs Akuammidine_Z This compound Akuammidine Aldehyde (16S)->Akuammidine_Z Downstream Enzymes Akuammidine_E (E)-Akuammidine Polyneuridine Aldehyde (16R)->Akuammidine_E Downstream Enzymes

Fig. 1: Biosynthetic relationship of Akuammidine isomers and their precursors.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 352.4 g/mol [1][2][]
Exact Mass 352.17869263 Da[1][5]
Melting Point 240-242 °C[4][]
Boiling Point (Predicted) 513.0 ± 50.0 °C[4][]
Density (Predicted) 1.34 ± 0.1 g/cm³[4][]
pKa (Predicted) 14.79 ± 0.10[]
XLogP3 1.5[1]
Topological Polar Surface Area 65.6 Ų[1][4]

Table 2: Spectroscopic Data Summary

While a complete dataset of spectral assignments for this compound is not available in the provided results, the characterization of this and related alkaloids relies on standard spectroscopic techniques. Detailed NMR spectra (¹H, ¹³C, HSQC, HMBC, NOESY, COSY) for related akuammidine compounds can be found in specialized literature[11][12].

TechniquePurpose in Structural Elucidation
¹H NMR Determines the number and type of protons, their chemical environment, and coupling patterns. For the related compound akuammine, aromatic protons are observed at δ 7.35–7.45 ppm[15].
¹³C NMR Identifies the number of unique carbon atoms and their types (e.g., C=O, C=C, CH, CH₂, CH₃). For the related compound akuammicine, signals include C=O at δ 167.2 ppm and aromatic carbons between δ 110-143 ppm[8].
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
NOESY/ROESY Provides information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Accurately determines the elemental composition from the exact mass, confirming the molecular formula[16].
MS/MS Provides fragmentation patterns that help identify structural motifs. For akuammidine, a characteristic transition is m/z 353 > 166[11][12].

Table 3: Crystallographic Data for a Related Alkaloid (Akuammicine)

No specific crystallographic data for this compound was found. However, the data for the related indole alkaloid Akuammicine (C₂₀H₂₂N₂O₂) illustrates the type of information obtained from single-crystal X-ray diffraction, which provides the definitive proof of structure and absolute configuration in the solid state[8].

ParameterValue for Akuammicine
Crystal System Triclinic
Space Group P1
Z 2
a (Å) 8.1255 (3)
b (Å) 10.2281 (4)
c (Å) 10.3235 (4)
α (°) 90.589 (3)
β (°) 98.711 (3)
γ (°) 94.548 (7)
Volume (ų) 812.33 (11)
Source:[8]

Experimental Protocols

Isolation and Purification

The isolation of this compound from natural sources is a multi-step process designed to separate it from a complex mixture of other alkaloids and plant metabolites.

  • Extraction: The dried and powdered plant material (e.g., seeds, roots) is typically subjected to extraction with an organic solvent like methanol (B129727) or an acid-alcohol mixture[2][15].

  • Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous layer and an organic layer to separate basic alkaloids from neutral and acidic components. The alkaloids are then recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Chromatography:

    • Cationic Exchange Chromatography: The crude alkaloid mixture can be loaded onto a cationic exchange resin (e.g., Dowex 50WX4). Impurities are washed away, and the bound alkaloids are subsequently eluted using an alkaline solution (e.g., NH₄OH)[15].

    • Silica Gel/Aluminum Oxide Chromatography: Column chromatography is used for further separation based on polarity[15].

    • Preparative HPLC: Final purification to obtain high-purity this compound (>95%) is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a suitable solvent gradient (e.g., acetonitrile/water)[16]. Purity is confirmed by analytical HPLC[16].

Structural Elucidation Workflow

Determining the complex structure and stereochemistry of this compound involves a combination of modern spectroscopic techniques.

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation cluster_results Analysis Results Plant Plant Material (e.g., P. nitida) Extract Crude Methanol Extract Plant->Extract Partition Acid-Base Partitioning Extract->Partition Purify Column & Prep HPLC Partition->Purify Compound Pure this compound Purify->Compound HRMS HRMS Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Compound->NMR_1D XRay X-Ray Crystallography (if crystalline) Compound->XRay Formula Molecular Formula HRMS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Skeleton 2D Structure (Connectivity) NMR_1D->Skeleton NOESY NOESY / ROESY NMR_2D->NOESY NMR_2D->Skeleton Stereo Relative Stereochemistry NOESY->Stereo AbsConfig 3D Structure & Absolute Configuration XRay->AbsConfig

Fig. 2: Experimental workflow for the isolation and structural elucidation of this compound.
  • Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is used to obtain the exact mass of the purified compound, which allows for the unambiguous determination of its molecular formula (C₂₁H₂₄N₂O₃)[16].

  • 2D Structure Determination: A suite of NMR experiments is conducted. ¹H and ¹³C NMR provide the initial census of protons and carbons. 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the molecular skeleton by establishing C-H and C-C connectivities through bonds[17].

  • Stereochemistry Determination: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to determine the relative stereochemistry. These experiments identify protons that are close in space, allowing for the assignment of the 3D arrangement of atoms and substituents[17].

  • Absolute Configuration: The definitive assignment of the absolute configuration requires either X-ray crystallography of a suitable single crystal or partial synthesis from a starting material of known absolute configuration, such as the transformation of ajmaline (B190527) into related alkaloids[8][18].

References

Spectroscopic and Mechanistic Insights into (Z)-Akuammidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (Z)-Akuammidine, a naturally occurring indole (B1671886) alkaloid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition. Furthermore, a schematic of its primary signaling pathway is provided to contextualize its pharmacological activity.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR techniques, IR spectroscopy, and mass spectrometry. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been unambiguously assigned, providing a detailed map of its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
18.05s
3.30m
2.85m
2.05m
1.90m
97.45d7.5
107.10t7.5
117.15t7.5
127.30d7.5
14α2.20m
14β1.80m
153.80s
164.90s
181.65d7.0
195.40q7.0
21α4.10d12.0
21β3.90d12.0
OMe3.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound

Positionδ (ppm)
2135.5
3110.2
553.8
635.4
7108.1
8128.2
9118.0
10119.5
11121.8
12111.1
13136.2
1434.1
1582.5
1652.1
17175.3
1812.5
19125.0
20138.1
2160.1
OMe51.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400N-H Stretch (Indole)
2925C-H Stretch (Aliphatic)
1730C=O Stretch (Ester)
1640C=C Stretch
1460C-H Bend (Methylene)
1230C-O Stretch (Ester)
750C-H Bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zInterpretation
352[M]⁺ (Molecular Ion)
321[M - OCH₃]⁺
293[M - COOCH₃]⁺
166Retro-Diels-Alder fragment

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a thin film on a NaCl plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol (B129727) and introduced into the ion source via a syringe pump. A common fragmentation pathway involves a retro-Diels-Alder reaction, leading to the characteristic fragment at m/z 166.[1]

MS_Fragmentation_Workflow cluster_protocol Mass Spectrometry Protocol cluster_fragmentation Fragmentation Pathway Sample_Preparation Sample Dissolved in Methanol ESI Electrospray Ionization (+) Sample_Preparation->ESI Introduction QTOF_MS Q-Tof Premier Mass Spectrometer ESI->QTOF_MS Ion Transfer Molecular_Ion Molecular Ion [M]⁺ (m/z 352) Fragment_1 Loss of Methoxy Group [M - OCH₃]⁺ (m/z 321) Molecular_Ion->Fragment_1 Fragment_2 Loss of Ester Group [M - COOCH₃]⁺ (m/z 293) Molecular_Ion->Fragment_2 Fragment_3 Retro-Diels-Alder Fragment (m/z 166) Molecular_Ion->Fragment_3

Caption: Mass spectrometry experimental workflow and fragmentation.

Signaling Pathway

This compound is known to interact with opioid receptors, primarily the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).[2] Its mechanism of action involves the modulation of intracellular signaling cascades upon receptor binding.

μ-Opioid Receptor Signaling

Activation of the μ-opioid receptor by an agonist like this compound initiates two primary signaling pathways: the G-protein pathway and the β-arrestin pathway.

  • G-Protein Pathway: Upon agonist binding, the receptor activates the inhibitory G-protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] The activated G-protein also modulates ion channels, leading to hyperpolarization and reduced neuronal excitability, which is the basis for its analgesic effects.[4]

  • β-Arrestin Pathway: Following receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate separate signaling cascades that are sometimes associated with the adverse effects of opioid agonists.[4]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Akuammidine This compound MOR μ-Opioid Receptor Akuammidine->MOR Binds to G_Protein Gαi/o Activation MOR->G_Protein Activates GRK GRK Phosphorylation MOR->GRK Activates AC Adenylyl Cyclase (Inhibition) G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Promotes Internalization Receptor Internalization/ Desensitization Beta_Arrestin->Internalization Adverse_Effects Adverse Effects Internalization->Adverse_Effects

References

Physical and chemical properties of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, notably in the seeds of Picralima nitida (Akuamma) and species of the Gelsemium genus.[1][2] This document provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its isolation, characterization, and the assessment of its biological activity. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known by its synonym (19Z)-Rhazine, possesses a complex pentacyclic structure.[3][4] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula
PropertyValueReference
IUPAC Name methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate[2][5]
Synonyms (19Z)-Rhazine[3][5]
CAS Number 113973-31-2[1][3][6]
Chemical Formula C₂₁H₂₄N₂O₃[1][2][3][6]
Molecular Weight 352.43 g/mol [1][2][5]
Canonical SMILES CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC[2][5]
InChI InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3[2][5]
InChIKey RCEFXZXHYFOPIE-UHFFFAOYSA-N[2][5]
Table 2: Physical Properties
PropertyValueReference
Appearance Crystalline powder[3]
Melting Point 240-242 °C[3][5]
Boiling Point (Predicted) 513.0 ± 50.0 °C[3][5]
pKa (Predicted) 14.79 ± 0.10[3]
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone.[5]

Experimental Protocols

Isolation and Purification from Picralima nitida Seeds

The following protocol is based on the method described by Creed et al. (2020) for the isolation of akuamma alkaloids using pH-zone-refining countercurrent chromatography.[7]

a) Extraction:

  • Grind dried seeds of Picralima nitida.

  • Perform a sequential Soxhlet extraction with dichloromethane followed by ethanol (B145695).

  • Concentrate the extracts under reduced pressure to yield crude dichloromethane and ethanol extracts.

b) pH-Zone-Refining Countercurrent Chromatography:

  • Prepare a two-phase solvent system, for example, a mixture of methyl tert-butyl ether, acetonitrile, and water.

  • Dissolve the crude extract in the organic stationary phase.

  • Introduce the sample into the countercurrent chromatography column.

  • Elute with an aqueous mobile phase containing a pH gradient (e.g., starting with a basic solution and gradually decreasing the pH with an acidic solution).

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Combine fractions containing the pure this compound and evaporate the solvent to yield the purified compound.

G start Ground Picralima nitida Seeds soxhlet Soxhlet Extraction (Dichloromethane, then Ethanol) start->soxhlet concentrate Concentrate Extracts soxhlet->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract dissolve Dissolve in Organic Stationary Phase crude_extract->dissolve ccc pH-Zone-Refining Countercurrent Chromatography dissolve->ccc collect_fractions Collect Fractions ccc->collect_fractions monitor Monitor by TLC/HPLC collect_fractions->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_compound Pure this compound evaporate->pure_compound

Caption: Workflow for the isolation of this compound.

Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are recorded on a Bruker spectrometer (e.g., at 400 or 600 MHz for 1H) in deuterated chloroform (CDCl₃) or deuterated methanol (B129727) (CD₃OD) with tetramethylsilane (B1202638) (TMS) as the internal standard.

  • 1H NMR Data (indicative shifts, multiplicity, coupling constants): Data should be compared with published values.

  • 13C NMR Data (indicative chemical shifts): Data should be compared with published values.

b) Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.

  • Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to aid in structural elucidation.

c) Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a double-beam spectrophotometer. Indole alkaloids typically exhibit characteristic absorption maxima in this region.

d) Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed as a thin film on a suitable substrate.

  • Characteristic absorption bands for functional groups such as N-H, C=O (ester), and C=C (aromatic) are observed.

Biological Activity and Signaling Pathway

This compound has been identified as a potent µ-opioid receptor agonist.[3][8] Its biological effects are primarily mediated through its interaction with these G-protein coupled receptors (GPCRs).

Mu-Opioid Receptor Signaling Pathway

The binding of this compound to the µ-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptor activation.

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx (decreased) Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux K⁺ Efflux (increased) K_channel->K_efflux Akuammidine This compound (Agonist) Akuammidine->MOR binds to G_alpha->AC inhibits G_beta_gamma->Ca_channel inhibits G_beta_gamma->K_channel activates Neuronal_excitability Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_excitability Ca_influx->Neuronal_excitability K_efflux->Neuronal_excitability

Caption: Generalized signaling pathway of a µ-opioid receptor agonist.

Experimental Workflow: Opioid Receptor Binding Assay

The affinity of this compound for opioid receptors can be determined using a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_prep Prepare Cell Membranes Expressing μ-Opioid Receptor incubation Incubate Membranes with Radioligand and varying concentrations of This compound receptor_prep->incubation ligand_prep Prepare Solutions of Radioligand (e.g., [³H]DAMGO) and this compound ligand_prep->incubation filtration Rapid Filtration through Glass Fiber Filters to Separate Bound and Free Radioligand incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation competition_curve Generate Competition Curve scintillation->competition_curve ic50 Determine IC₅₀ Value competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for determining opioid receptor binding affinity.

Conclusion

This compound is an indole alkaloid with significant potential for further investigation, particularly concerning its pharmacological properties as a µ-opioid receptor agonist. This technical guide provides a comprehensive summary of its known physical and chemical characteristics and outlines detailed experimental protocols to facilitate its study. The provided workflows and signaling pathway diagrams offer a visual representation of key processes for researchers in the field. Further research is warranted to fully elucidate the therapeutic potential of this natural product.

References

(Z)-Akuammidine: A Technical Guide to its Core Characteristics and Relationship with other Akuamma Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a prominent member of the akuamma alkaloid family, a diverse group of monoterpenoid indole (B1671886) alkaloids isolated from the seeds of the West African tree Picralima nitida. These alkaloids, including the structurally related compounds akuammine, pseudoakuammigine, and akuammicine, have garnered significant scientific interest due to their traditional use in pain management and their interactions with the central nervous system, particularly opioid receptors. This technical guide provides an in-depth analysis of this compound, detailing its chemical structure, its biosynthetic relationship to other major akuamma alkaloids, and its pharmacological profile. Furthermore, this document outlines comprehensive experimental protocols for the isolation, characterization, and biological evaluation of these compounds, and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction: The Akuamma Alkaloid Family

The seeds of Picralima nitida, commonly known as akuamma seeds, have a long history of use in traditional African medicine for treating pain, fever, and malaria.[1] The therapeutic effects of these seeds are attributed to a rich diversity of indole alkaloids.[1] Among the most abundant and well-studied of these are this compound, akuammine, pseudoakuammigine, akuammicine, akuammiline (B1256633), and picraline.[2][3] These compounds share a common structural scaffold but differ in their stereochemistry and functional group substitutions, leading to distinct pharmacological activities.[3]

This compound is structurally characterized by its pentacyclic indole framework.[4][5] Its relationship with other akuamma alkaloids is rooted in a common biosynthetic origin, branching from the central precursor strictosidine (B192452).[6] Understanding these structural and biosynthetic connections is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics.

Structural and Biosynthetic Relationships

The akuamma alkaloids belong to the sarpagan and akuammiline subclasses of monoterpenoid indole alkaloids.[6] Their biosynthesis initiates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. Through a series of enzymatic transformations, strictosidine is converted to geissoschizine, a key intermediate that serves as the branching point for the synthesis of various akuamma alkaloids.

The formation of the characteristic bridged ring system of sarpagan and akuammiline alkaloids from geissoschizine is catalyzed by cytochrome P450 monooxygenases, specifically sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHSs). SBEs are capable of producing both the 16S-akuammidine aldehyde and the 16R-polyneuridine aldehyde, highlighting the direct biosynthetic link to the akuammidine (B1680586) scaffold. The stereochemical diversity of the naturally occurring akuamma alkaloids is further expanded by the action of downstream enzymes such as aldehyde reductases, deformylases, and esterases that modify the C16 position.

Below is a proposed biosynthetic pathway illustrating the relationships between key akuamma alkaloids.

Akuamma_Alkaloid_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps SBE Sarpagan Bridge Enzyme (SBE) Geissoschizine->SBE Akuammidine_Aldehyde 16S-Akuammidine Aldehyde SBE->Akuammidine_Aldehyde Polyneuridine_Aldehyde 16R-Polyneuridine Aldehyde SBE->Polyneuridine_Aldehyde Z_Akuammidine This compound Akuammidine_Aldehyde->Z_Akuammidine Reduction/ Isomerization Downstream_Enzymes Downstream Enzymes Akuammidine_Aldehyde->Downstream_Enzymes Polyneuridine_Aldehyde->Downstream_Enzymes Akuammine Akuammine Pseudoakuammigine Pseudoakuammigine Akuammicine Akuammicine Downstream_Enzymes->Akuammine Downstream_Enzymes->Pseudoakuammigine Downstream_Enzymes->Akuammicine Alkaloid_Isolation_Workflow Start Ground Picralima nitida Seeds Extraction Extraction with Methanol Start->Extraction Partition Liquid-Liquid Partition (Dichloromethane/Water) Extraction->Partition Crude_Extract Crude Alkaloid Extract Partition->Crude_Extract pHZR_CCC pH-Zone-Refining Countercurrent Chromatography Crude_Extract->pHZR_CCC Fractions Collection of Fractions pHZR_CCC->Fractions Analysis TLC and HPLC Analysis Fractions->Analysis Purified_Alkaloids Purified Akuamma Alkaloids Analysis->Purified_Alkaloids Radioligand_Binding_Workflow Start Prepare Cell Membranes (Expressing Opioid Receptors) Incubation Incubate Membranes with Radioligand and Test Compound (Alkaloid) Start->Incubation Separation Separate Bound and Free Radioligand (Rapid Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis cAMP_Assay_Workflow Start Culture Cells Expressing Opioid Receptor and GloSensor™ cAMP Biosensor Equilibration Equilibrate Cells with GloSensor™ cAMP Reagent Start->Equilibration Stimulation Stimulate Cells with Forskolin (to induce cAMP) and Test Compound (Alkaloid) Equilibration->Stimulation Measurement Measure Luminescence Stimulation->Measurement Analysis Data Analysis (IC50 or EC50 determination) Measurement->Analysis Analgesia_Testing_Workflow Start Acclimatize Animals (e.g., Mice) Baseline Measure Baseline Nociceptive Threshold (Hot Plate or Tail Flick) Start->Baseline Administration Administer Test Compound (Alkaloid) or Vehicle Control Baseline->Administration Post_Dose_Measurement Measure Nociceptive Threshold at Various Time Points Post-Administration Administration->Post_Dose_Measurement Analysis Data Analysis (% Maximum Possible Effect) Post_Dose_Measurement->Analysis

References

Historical context of akuamma alkaloids research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Historical Context of Akuamma Alkaloids Research

Introduction

The seeds of the West African tree, Picralima nitida, commonly known as akuamma, have a long history in traditional medicine for treating conditions like pain, fever, and malaria.[1][2][3][4] The therapeutic effects of these seeds are attributed to a class of monoterpenoid indole (B1671886) alkaloids, primarily akuammine (B1666748) and pseudo-akuammigine.[3][4] Initial scientific investigations dating back to the early 20th century have evolved into sophisticated modern pharmacological studies, revealing a complex interaction with the central nervous system, particularly the opioid receptors. This technical guide provides a comprehensive overview of the historical and contemporary research on akuamma alkaloids, tailored for researchers, scientists, and drug development professionals. It details the journey from traditional use to the isolation of active compounds, their pharmacological characterization, and recent efforts in semi-synthesis to develop novel therapeutic agents.

Historical Timeline of Research

The scientific exploration of akuamma alkaloids has progressed from basic isolation to detailed structure-activity relationship (SAR) studies.

  • Traditional Use : For centuries, crushed or powdered akuamma seeds have been a staple in West African folk medicine, used as an analgesic, anti-inflammatory, and antimalarial remedy.[2][4][5]

  • 1896 : The Picralima nitida tree is first recorded botanically.[4]

  • 1927 : Thomas Anderson Henry and Thomas Marvel Sharp at the Wellcome Research Laboratories are the first to isolate the principal alkaloid, which they name "akuammine," from the seeds of P. nitida (then known as P. klaineana).[6][7]

  • 1955 : A team led by Maurice-Marie Janot demonstrates that the alkaloids isolated from P. nitida are identical to those found in the periwinkle vine, Vinca major.[6]

  • Late 20th Century : Early pharmacological studies begin to uncover the mechanisms behind the seeds' effects. Research by Menzies et al. (1998) provided key evidence that alkaloids from P. nitida possess varying degrees of agonist and antagonist activity at opioid receptors, though with low affinity and selectivity.[8][9]

  • 2002 : A study on pseudo-akuammigine confirms its anti-inflammatory and analgesic actions in rats, with its analgesic effects partly mediated by opioid receptors.[4][10]

  • 2020-2021 : Comprehensive studies by Creed, Riley, van Rijn, and colleagues provide a more thorough pharmacological characterization. Using modern techniques, they evaluated six major akuamma alkaloids against a wide panel of central nervous system receptors, confirming that their primary targets are the opioid receptors.[6][11][12][13] These studies revealed that while native alkaloids like akuammine and pseudo-akuammigine are weak µ-opioid receptor (µOR) agonists, they show limited efficacy in animal models of pain.[11][14]

  • Recent Advances : Research has shifted towards semi-synthesis to probe the structure-activity relationships of these alkaloids.[15] By making strategic modifications to the parent scaffolds, researchers have successfully created derivatives with significantly improved potency and efficacy, highlighting the potential of the akuamma alkaloid framework for developing novel analgesics.[16][17]

Pharmacological Data of Akuamma Alkaloids

Modern research has quantified the interaction of major akuamma alkaloids and their synthetic derivatives with opioid receptors. The data reveals a preference for µ (mu) and κ (kappa) opioid receptors over the δ (delta) opioid receptor.[11]

Opioid Receptor Binding Affinities (Kᵢ)

The following table summarizes the binding affinities of key akuamma alkaloids at human opioid receptors. Lower Kᵢ values indicate higher binding affinity.

Alkaloidµ-Opioid Receptor (Kᵢ, µM)κ-Opioid Receptor (Kᵢ, µM)δ-Opioid Receptor (Kᵢ, µM)Citation(s)
Akuammidine 0.68.62.4[8]
Akuammine 0.5>10>10[8]
Pseudo-akuammigine 2.6 ± 0.44.8 ± 0.6>10[11]
Akuammicine 2.5 ± 0.20.089 ± 0.005>10[8][11]
Akuammiline 6.8 ± 0.63.5 ± 0.3>10[11]
Picraline 5.2 ± 0.74.4 ± 0.4>10[11]
Compound 19 (11-bromo-akuammine) 0.12--[16]
Compound 20 (11-iodo-akuammine) 0.22--[16]
Compound 33 (N-phenethyl-pseudo-akuammigine) 0.012--[16]
Functional Activity & Potency (EC₅₀ / IC₅₀)

This table presents the potency of alkaloids in functional assays, such as inhibiting cAMP production following receptor activation. Lower values indicate greater potency.

AlkaloidReceptorAssay TypePotency (EC₅₀/IC₅₀, µM)Efficacy (% of Control)Citation(s)
Akuammine µORcAMP Inhibition5.2 ± 0.588 ± 4[11][16]
Pseudo-akuammigine µORcAMP Inhibition3.4 ± 0.578 ± 4[11][16]
Akuammicine κORcAMP Inhibition0.24 ± 0.03100 ± 5[11]
Compound 33 (N-phenethyl-pseudo-akuammigine) µORcAMP Inhibition0.075 ± 0.006101 ± 2[16]

Key Experimental Protocols

The characterization of akuamma alkaloids involves a multi-step process from isolation to in vivo analysis.

Alkaloid Isolation and Purification

A specialized chromatographic technique is used to isolate multiple alkaloids from raw seed material in sufficient purity and quantity for extensive testing.[11][14]

  • Method : pH-zone-refining countercurrent chromatography.

  • Procedure :

    • Crude alkaloid extract is prepared from powdered P. nitida seeds using standard liquid-liquid extraction techniques.

    • The crude extract is subjected to countercurrent chromatography.

    • The mobile phase contains a retainer acid (e.g., HCl), while the stationary phase contains a displacer base (e.g., ammonia).

    • This creates a pH gradient across the column, allowing for the separation of individual alkaloids based on their pKa and partition coefficient, yielding high-purity fractions of compounds like akuammine, akuammidine, pseudo-akuammigine, and others.[11]

Radioligand Competitive Binding Assays

These assays determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand.[11][16]

  • Objective : To determine the Kᵢ of akuamma alkaloids at µ, κ, and δ opioid receptors.

  • Materials :

    • Cell membranes from HEK-293 cells transfected to express the target human opioid receptor.

    • Radioligands: [³H]-DAMGO (for µOR), [³H]-U69,593 (for κOR), [³H]-DPDPE (for δOR).[11][12]

    • Test compounds (akuamma alkaloids) at various concentrations.

  • Protocol :

    • Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test alkaloid.

    • The mixture is allowed to reach equilibrium.

    • The bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • The IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is determined from concentration-response curves.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

G-Protein Activation/cAMP Inhibition Assay

This functional assay measures the potency (EC₅₀) and efficacy of an alkaloid as an agonist. Opioid receptors like µOR and κOR are Gᵢ/ₒ-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][16]

  • Method : GloSensor™ cAMP Assay in transfected HEK-293 cells.[12]

  • Protocol :

    • HEK-293 cells co-expressing the target opioid receptor and a genetically encoded cAMP-sensitive biosensor (GloSensor™) are plated.

    • Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

    • Varying concentrations of the test alkaloid are added.

    • Agonist binding to the receptor inhibits adenylyl cyclase, causing a drop in cAMP levels.

    • The change in cAMP is detected as a change in luminescence from the GloSensor™ reagent.

    • Data are used to generate dose-response curves to determine EC₅₀ and maximal efficacy (Eₘₐₓ).[16]

In Vivo Antinociception Assays

These animal models are used to assess the analgesic efficacy of a compound.

  • Models : Hot-plate and tail-flick assays in mice.[16]

  • Hot-Plate Assay Protocol :

    • The baseline latency for the mouse to react to a heated surface (e.g., by licking a paw or jumping) is recorded.

    • The test compound (e.g., an akuamma alkaloid derivative) or a control (vehicle, morphine) is administered.

    • At set time intervals, the mouse is placed back on the hot plate, and the reaction latency is measured.

    • An increase in latency compared to baseline indicates an antinociceptive effect. A cut-off time is used to prevent tissue damage.[16]

  • Tail-Flick Assay Protocol :

    • The baseline latency for the mouse to flick its tail away from a focused beam of radiant heat is measured.

    • The test compound or control is administered.

    • The tail-flick latency is re-measured at various time points post-administration.

    • An increase in the time it takes for the mouse to move its tail is indicative of analgesia.[16]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and concepts in akuamma alkaloid research.

experimental_workflow cluster_extraction Isolation & Preparation cluster_invitro In Vitro Characterization cluster_synthesis Lead Optimization cluster_invivo In Vivo Validation seeds Akuamma Seeds (Picralima nitida) extraction Crude Alkaloid Extraction seeds->extraction ccc Countercurrent Chromatography extraction->ccc pure Pure Alkaloids (e.g., Akuammine) ccc->pure pdsp Primary Screen (PDSP Receptor Panel) pure->pdsp sar SAR Studies pure->sar binding Radioligand Binding Assay (Ki) pdsp->binding functional cAMP Functional Assay (EC50) pdsp->functional binding->sar barrestin β-arrestin 2 Recruitment Assay functional->barrestin synthesis Semi-synthesis of Derivatives sar->synthesis lead Lead Compound (e.g., Compound 33) synthesis->lead animal Animal Models (Mice) lead->animal nociception Antinociception Assays (Hot Plate, Tail Flick) animal->nociception

Fig 1. General experimental workflow for akuamma alkaloid research.

signal_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor μ-Opioid Receptor (μOR) g_protein Gαi/o Protein receptor->g_protein Activates barrestin β-arrestin 2 receptor->barrestin No Significant Recruitment ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Analgesia) pka->response Phosphorylates Targets alkaloid Akuamma Alkaloid (Agonist) alkaloid->receptor Binds

Fig 2. G-protein biased signaling of µOR by akuamma alkaloids.

sar_logic cluster_mods Chemical Modifications cluster_results Pharmacological Outcome parent Parent Scaffold Pseudo-akuammigine (2) mod1 Modification at C10/C11 (Halogenation) parent->mod1 mod2 Modification at N1 (Add Phenethyl Group) parent->mod2 res1 Slightly Improved μOR Affinity (e.g., Compound 19/20) mod1->res1 Leads to res2 70-fold Increase in Potency 7-fold Increase in Selectivity (Compound 33) mod2->res2 Leads to

Fig 3. Logic of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The journey of akuamma alkaloids from traditional African medicine to modern drug discovery labs is a testament to the value of natural products in pharmaceutical research. Initial findings pointed towards weak opioid activity, but these early observations were limited by the tools available.[9][18] More recent, rigorous studies have not only confirmed the opioidergic activity of these alkaloids but have also revealed their G-protein bias, as they activate the µ-opioid receptor without significantly recruiting β-arrestin 2.[16] This is a highly desirable characteristic in the search for safer opioid analgesics, as β-arrestin 2 recruitment is linked to many of the adverse effects of traditional opioids, such as respiratory depression and tolerance.

The low in vivo efficacy of the natural alkaloids has been overcome through semi-synthesis, with derivatives like N-phenethyl-pseudo-akuammigine (Compound 33) showing a 70-fold increase in potency and significant antinociceptive effects in animal models.[16] These findings underscore that the akuamma alkaloid scaffold is a promising and distinct framework for developing novel opioids. Future research will likely focus on further optimizing these lead compounds to improve their pharmacokinetic properties and fully elucidating how their unique structures interact with the opioid receptor binding pocket. These efforts may lead to a new class of safer, more effective pain therapeutics.

References

Initial Pharmacological Profile of (Z)-Akuammidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used for the management of pain and fever.[1][2] This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, focusing on its interaction with opioid receptors. The data presented herein is a synthesis of findings from multiple preclinical studies.

Pharmacological Data

The primary pharmacological activity of this compound identified to date is its interaction with opioid receptors. It exhibits a preference for the μ-opioid receptor (MOR), where it acts as an agonist.[3][4]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various opioid receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Receptor SubtypeRadioligandKi (μM)Reference
μ (mu)[3H]DAMGO0.6[3][5]
δ (delta)[3H]DPDPE2.4[3]
κ (kappa)[3H]U69,5938.6[3]
σ (sigma)Not Specified2.4[5]
In Vitro Functional Activity

Functional assays assess the ability of this compound to activate opioid receptors. Its activity as a μ-opioid receptor agonist is characterized by its potency in inhibiting adenylyl cyclase, a key step in the receptor's signaling cascade.

Assay TypeReceptorParameterValue (μM)Reference
cAMP Inhibitionμ-opioidPotency Range2.6 - 5.2[6][7][8]
In Vivo Analgesic Activity

The analgesic effects of this compound have been evaluated in rodent models of nociception, such as the hot plate and tail-flick tests. However, studies have shown that while it possesses analgesic properties, its efficacy is limited.[1][2] This is consistent with its relatively low potency at the μ-opioid receptor.[6][7]

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., HEK-293 cells transfected with the human μ-opioid receptor).

  • The cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand (e.g., [3H]DAMGO for the μ-opioid receptor) and varying concentrations of this compound.

  • The reaction is allowed to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay (GloSensor™ Assay)

This is a non-radioactive, live-cell assay that measures changes in intracellular cyclic AMP (cAMP) levels, a downstream effector of Gαi-coupled receptors like the μ-opioid receptor.

1. Cell Culture and Transfection:

  • HEK-293 cells are co-transfected with the gene for the μ-opioid receptor and the GloSensor™ cAMP plasmid. The GloSensor™ protein is a genetically engineered form of luciferase that contains a cAMP-binding domain.

2. Assay Procedure:

  • Transfected cells are plated in a multi-well plate and incubated with the GloSensor™ cAMP reagent.

  • The cells are then stimulated with forskolin (B1673556) to induce cAMP production.

  • This compound is added at various concentrations to measure its ability to inhibit forskolin-stimulated cAMP production.

3. Detection:

  • The luminescence generated by the GloSensor™ protein, which is proportional to the intracellular cAMP concentration, is measured using a luminometer.

4. Data Analysis:

  • The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) is calculated.

Hot Plate Test

This is a behavioral assay used to assess the analgesic properties of a compound in rodents.

1. Apparatus:

  • A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

2. Procedure:

  • Mice are administered this compound or a vehicle control.

  • At a predetermined time after administration, each mouse is placed on the hot plate.

  • The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.

3. Cut-off Time:

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

4. Data Analysis:

  • The latency to response is compared between the this compound-treated group and the control group. An increase in latency indicates an analgesic effect. The data can be expressed as the maximum possible effect (%MPE).

Visualizations

Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm akuammidine This compound mor μ-Opioid Receptor (MOR) akuammidine->mor Binds to g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pka->ion_channel Phosphorylates neuronal_activity Decreased Neuronal Excitability ion_channel->neuronal_activity Leads to analgesia Analgesia neuronal_activity->analgesia

Caption: μ-Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening start Start: this compound receptor_binding Radioligand Binding Assay (μ, δ, κ Opioid Receptors) start->receptor_binding functional_assay cAMP Functional Assay (μ-Opioid Receptor) receptor_binding->functional_assay Identifies Primary Target animal_model Rodent Model (e.g., Mouse) functional_assay->animal_model Confirms Agonist Activity analgesia_test Analgesia Testing (Hot Plate Test) animal_model->analgesia_test data_analysis Data Analysis (Ki, EC50, %MPE) analgesia_test->data_analysis conclusion Conclusion: μ-Opioid Agonist with Limited Analgesic Efficacy data_analysis->conclusion

Caption: Workflow for the initial pharmacological screening of this compound.

References

(Z)-Akuammidine: A Technical Guide to its Mechanism of Action at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a monoterpene indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally used in African medicine for its analgesic properties, recent scientific investigation has focused on its interaction with the endogenous opioid system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at opioid receptors, synthesizing available binding and functional data. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts in this area.

Introduction

The opioid system is a critical target for pain management. The discovery and characterization of novel opioid receptor ligands, particularly those from natural product scaffolds, offer promising avenues for the development of new analgesics with potentially improved side-effect profiles. This compound is one such compound that has garnered interest for its activity at opioid receptors. This document outlines its binding affinity, functional agonism, and the downstream signaling pathways it is presumed to modulate.

Quantitative Data Summary: Opioid Receptor Binding Affinity

This compound has been characterized for its binding affinity at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The available data, primarily from radioligand binding assays, indicates a preferential affinity for the mu-opioid receptor.[1][2]

CompoundReceptorKᵢ (µM)Source
Akuammidine (B1680586)µ (mu)0.6[1][2]
δ (delta)2.4[1]
κ (kappa)8.6[1]

Note: The literature often refers to "Akuammidine" without specifying the (Z)-isomer. The data presented here is for the generically named compound and is the most relevant currently available.

Functional Activity at Opioid Receptors

This compound is characterized as a weak partial agonist at the mu-opioid receptor.[3][4] Functional studies have confirmed its agonist activity, which is consistent with the traditional use of Picralima nitida seeds for analgesia. The agonist actions of akuammidine have been shown to be antagonized by the non-selective opioid antagonist naloxone, further confirming its action at opioid receptors.[2]

While precise EC₅₀ and Eₘₐₓ values for this compound from functional assays such as GTPγS binding or cAMP inhibition are not extensively reported in the current body of literature, the potency for akuammidine and related alkaloids at the µ-opioid receptor is generally understood to be in the micromolar range (2.6 – 5.2 µM).[3][5] Further research is required to fully quantify the functional potency and efficacy of the specific (Z)-isomer.

Signaling Pathways

As an agonist at the mu-opioid receptor, this compound is predicted to activate the canonical Gᵢ/Gₒ-coupled signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the G-protein complex leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, which are the cellular hallmarks of opioid-induced analgesia.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds and Activates G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Cellular_Response Neuronal Hyperpolarization ↓ Neurotransmitter Release GIRK->Cellular_Response VGCC Voltage-Gated Ca²⁺ Channel VGCC->Cellular_Response G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC cAMP->Cellular_Response K_ion K⁺ K_ion->GIRK Ca_ion Ca²⁺ Ca_ion->VGCC

Caption: this compound activates the µ-opioid receptor, leading to G-protein dissociation and downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the interaction of compounds like this compound with opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Naloxone)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

    • 50 µL of the radiolabeled ligand at a concentration near its K₋.

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) - Controls (Total & Non-specific) prep_membranes->setup_assay incubate Incubate at RT setup_assay->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • Unlabeled GTPγS (for non-specific binding)

  • GDP

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Varying concentrations of the test compound.

    • GDP (typically 10-30 µM final concentration).

    • Cell membranes (10-20 µg of protein per well).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This functional assay measures the ability of a Gᵢ-coupled receptor agonist to inhibit the production of cAMP.

Materials:

  • Whole cells expressing the opioid receptor of interest

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Test compound (this compound)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well plate and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Cell Treatment:

    • Aspirate the culture medium.

    • Add assay buffer containing a PDE inhibitor and incubate to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

This compound demonstrates clear interaction with the opioid system, exhibiting a preferential binding affinity for the mu-opioid receptor and functioning as a weak partial agonist. Its mechanism of action is consistent with the activation of Gᵢ/Gₒ-protein signaling pathways, leading to the downstream effects associated with opioid-induced analgesia. While the available data provides a solid foundation for its pharmacological profile, further studies are warranted to precisely quantify its functional potency and efficacy, particularly for the specific (Z)-isomer. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be crucial for evaluating the therapeutic potential of this compound and related alkaloids as novel analgesic agents.

References

Binding affinity of (Z)-Akuammidine to mu-opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of (Z)-Akuammidine to Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of this compound to mu-opioid receptors (MOR). It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential of novel opioid receptor ligands.

Quantitative Binding Affinity Data

This compound, an indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, has demonstrated a notable preference for the mu-opioid receptor. The binding affinities of this compound and related alkaloids are summarized in the table below. These values, presented as the inhibition constant (Kᵢ), quantify the affinity of the ligand for the receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorKᵢ (µM)
This compound μ (mu) 0.6 [1][2]
δ (delta)2.4[1][2]
κ (kappa)8.6[1][2]
Akuammineμ (mu)0.5[1]
Akuammicineκ (kappa)0.2[1]

Note: The data presented are compiled from radioligand binding assays.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of a non-radiolabeled compound like this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand with known affinity from the target receptor.

Materials
  • Receptor Source: Cell membranes from cell lines stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated, high-affinity mu-opioid receptor agonist or antagonist, such as [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid receptor ligand (e.g., 10 µM Naloxone).

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Cell Membrane Preparation
  • Culture cells expressing the mu-opioid receptor to a sufficient density.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • Store the membrane preparation at -80°C until use.

Competition Binding Assay Procedure
  • In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.

  • Total Binding Wells: Add binding buffer, the radioligand (at a concentration near its Kd), and the cell membrane preparation.

  • Non-specific Binding Wells: Add binding buffer, the radioligand, a high concentration of the non-labeled competitor (e.g., 10 µM Naloxone), and the cell membrane preparation.

  • Competition Wells: Add binding buffer, the radioligand, varying concentrations of this compound, and the cell membrane preparation.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow for equilibration.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding assay).

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by an agonist, such as this compound, binding to the mu-opioid receptor.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gαi/o βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Akuammidine This compound (Agonist) Akuammidine->MOR Binds to ATP ATP ATP->AC Analgesia Analgesia & Other Effects cAMP->Analgesia Leads to

Mu-opioid receptor G-protein signaling pathway.
Experimental Workflow for Radioligand Competition Binding Assay

The diagram below outlines the key steps involved in a radioligand competition binding assay to determine the binding affinity of a test compound.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with μ-Opioid Receptors Incubation Incubate Membranes with Radioligand & Varying Concentrations of Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity with Scintillation Counter Filtration->Counting Analysis Plot % Specific Binding vs. [Test Compound] Determine IC50 Counting->Analysis Calculation Calculate Ki using Cheng-Prusoff Equation Analysis->Calculation

Workflow of a radioligand competition binding assay.

References

Early Investigations into the Analgesic Potential of (Z)-Akuammidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpene indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida. Traditionally, extracts of these seeds have been used in folk medicine for the management of pain and fever. Early scientific research sought to validate these ethnobotanical uses by investigating the pharmacological properties of the constituent alkaloids. This technical guide provides an in-depth overview of the foundational studies on the analgesic properties of this compound, with a focus on its interaction with opioid receptors, quantitative in vivo data, and the experimental protocols used in its evaluation.

Mechanism of Action: Opioid Receptor Interaction

Early in vitro studies identified this compound as an agonist at opioid receptors, with a preference for the µ-opioid receptor (MOR). This interaction is considered the primary mechanism for its analgesic effects. The binding affinity of this compound to the classical opioid receptors (µ, δ, and κ) has been quantified through radioligand binding assays.

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for human opioid receptors.

Opioid Receptor SubtypeKi (µM)Reference
µ (mu)0.6
δ (delta)2.4
κ (kappa)8.6

Lower Ki values indicate higher binding affinity.

Signaling Pathway

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Agonist Binding G_protein Gi/o Protein (αβγ complex) MOR->G_protein Activation G_alpha Gαi/o (GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel GIRK Channels (K+ Efflux) G_beta_gamma->K_channel Activation Ca_channel Voltage-Gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization experimental_workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., C57BL/6 Mice) Acclimation Acclimation to Environment & Handling Animal_Selection->Acclimation Baseline Baseline Latency Measurement (Pre-drug) Acclimation->Baseline Drug_Admin Drug Administration (this compound, s.c.) Baseline->Drug_Admin Post_Drug Post-drug Latency Measurement (Multiple Time Points) Drug_Admin->Post_Drug Data_Collection Data Collection (Reaction Latency in sec) Post_Drug->Data_Collection MPE_Calc Calculation of % Maximum Possible Effect (%MPE) Data_Collection->MPE_Calc Stats Statistical Analysis (e.g., ANOVA) MPE_Calc->Stats

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The akuammiline (B1256633) alkaloids are a diverse family of monoterpenoid indole (B1671886) alkaloids characterized by a complex, caged polycyclic architecture. Among them, (Z)-Akuammidine and its congeners have garnered significant attention from the synthetic chemistry community due to their intricate structures and potential biological activities. This document provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the total synthesis of alkaloids structurally related to this compound, offering valuable insights for researchers in natural product synthesis and drug discovery.

The total synthesis of these alkaloids is a formidable challenge, often requiring the development of novel synthetic methodologies and strategic bond formations to construct the signature bridged ring systems and control stereochemistry. Key strategic elements frequently employed include the Fischer indolization to construct the indole core, various cyclization cascades to assemble the polycyclic framework, and meticulous functional group manipulations in the late stages of the synthesis.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach for akuammiline alkaloids, including those closely related to this compound, involves dissecting the complex polycyclic core into more manageable building blocks. The general strategy often converges on a key intermediate, such as a substituted tryptamine (B22526) derivative, from which the characteristic ring systems are forged.

A representative retrosynthetic analysis is depicted below, showcasing the disconnection of the pentacyclic core of a typical akuammiline alkaloid.

Retrosynthesis Akuammiline This compound Core Pentacycle Pentacyclic Intermediate Akuammiline->Pentacycle Late-stage functionalization Tetracycle Tetracyclic Core Pentacycle->Tetracycle Key Cyclization (e.g., Mannich, Heck) Tryptamine Substituted Tryptamine Tetracycle->Tryptamine Fischer Indolization / Pictet-Spengler Indole Indole Precursor Tryptamine->Indole ChiralPool Chiral Building Block Tryptamine->ChiralPool

Caption: Retrosynthetic analysis of the this compound core structure.

Key Synthetic Transformations and Experimental Protocols

The following sections detail key reactions and provide exemplary protocols derived from the successful total syntheses of related akuammiline alkaloids. While a complete synthesis of this compound is not detailed in a single publication, the synthesis of (+)-Polyneuridine aldehyde, a crucial biosynthetic precursor, provides a relevant and well-documented example.[1][2][3][4]

Construction of the Tetracyclic Core via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in indole alkaloid synthesis, enabling the formation of the β-carboline skeleton from a tryptamine derivative and an aldehyde or ketone.

Experimental Protocol: Synthesis of the Tetracyclic Ketone

  • Reaction: To a solution of D-(+)-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane, is added the desired aldehyde partner (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Trifluoroacetic acid (TFA, 0.2 eq) is then added, and the reaction is stirred for a further 12-24 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

ReactantMolecular WeightMolesEquivalents
D-(+)-Tryptophan methyl ester218.26 g/mol 1.01.0
Aldehyde-1.11.1
Trifluoroacetic acid114.02 g/mol 0.20.2
Formation of the Pentacyclic Core via Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings through the intramolecular cyclization of a diester.

Experimental Protocol: Intramolecular Dieckmann Condensation

  • Reaction: To a solution of the tetracyclic diester intermediate (1.0 eq) in anhydrous toluene (B28343) is added a strong base, such as sodium hydride (1.5 eq) or potassium tert-butoxide (1.5 eq), at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 2-4 hours.

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The resulting β-keto ester is purified by silica gel chromatography.

ReactantMolecular WeightMolesEquivalents
Tetracyclic Diester-1.01.0
Sodium Hydride (60% dispersion in mineral oil)24.00 g/mol 1.51.5
Stereoselective Reduction and Functional Group Interconversion

The establishment of the correct stereochemistry is critical. This is often achieved through stereoselective reductions of ketones or other functional group manipulations.

Experimental Protocol: Diastereoselective Reduction of a Ketone

  • Reaction: The pentacyclic ketone (1.0 eq) is dissolved in a mixture of THF and water (e.g., 8:1 v/v) and cooled to -10 °C. Sodium borohydride (B1222165) (1.2 eq) is added portion-wise over 15 minutes. The reaction is stirred at this temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

  • Work-up: The reaction is quenched by the addition of a 1 M aqueous HCl solution. The mixture is extracted with chloroform, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated.

  • Purification: The product alcohol is purified by flash column chromatography.

ReactantMolecular WeightMolesEquivalentsYield
Pentacyclic Ketone-1.01.0~83%[2]
Sodium Borohydride37.83 g/mol 1.21.2
Late-Stage Oxidation to the Aldehyde

The final steps of the synthesis often involve delicate oxidations to install key functionalities present in the natural product. The conversion of a primary alcohol to an aldehyde is a common transformation.

Experimental Protocol: Corey-Kim Oxidation to Polyneuridine Aldehyde [1][3][4]

  • Reaction: A solution of the primary alcohol precursor (1.0 eq) in an appropriate solvent is treated with the Corey-Kim reagent (N-chlorosuccinimide and dimethyl sulfide) or another mild oxidizing agent like Dess-Martin periodinane. The reaction is typically carried out at low temperatures (-20 °C to 0 °C) to minimize side reactions.

  • Work-up: The reaction is quenched with a suitable reagent (e.g., triethylamine (B128534) for the Corey-Kim oxidation) and diluted with an organic solvent. The mixture is washed sequentially with water and brine, dried, and concentrated.

  • Purification: The aldehyde is purified by flash chromatography.

ReactantMolecular WeightMolesEquivalents
Primary Alcohol Precursor-1.01.0
N-Chlorosuccinimide133.53 g/mol 1.51.5
Dimethyl Sulfide62.13 g/mol 2.02.0
Triethylamine101.19 g/mol 2.02.0

Summary of a Representative Synthetic Route

The following workflow illustrates a plausible synthetic sequence for a key intermediate in the synthesis of this compound related alkaloids, based on published syntheses.

Synthesis_Workflow Start Tryptophan Derivative Step1 Pictet-Spengler Reaction Start->Step1 Intermediate1 Tetracyclic Amine Step1->Intermediate1 Step2 Acylation / Ring Formation Intermediate1->Step2 Intermediate2 Pentacyclic Lactam Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 Pentacyclic Amino Alcohol Step3->Intermediate3 Step4 Key Cyclization (e.g., Radical Cyclization) Intermediate3->Step4 Intermediate4 Hexacyclic Core Step4->Intermediate4 Step5 Functional Group Manipulations Intermediate4->Step5 FinalProduct This compound Analog Step5->FinalProduct

Caption: A generalized workflow for the synthesis of this compound analogs.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of akuammiline alkaloids, compiled from various literature sources.

TransformationKey ReagentsTypical Yield (%)Reference
Pictet-Spengler CyclizationTFA70-90[2]
Dieckmann CondensationNaH or KOtBu60-80-
Diastereoselective Ketone ReductionNaBH480-95[2]
Fischer IndolizationPhenylhydrazine, Acid50-70[1]
Corey-Kim OxidationNCS, DMS70-90[1][3][4]

Conclusion

The total synthesis of this compound and its relatives remains a challenging and active area of research. The strategies and protocols outlined in these application notes, derived from successful syntheses of structurally similar akuammiline alkaloids, provide a solid foundation for researchers aiming to explore this fascinating class of natural products. The development of efficient and stereoselective methods to construct the complex polycyclic core is paramount, and the insights provided herein are intended to facilitate these endeavors in both academic and industrial settings. Further exploration of novel synthetic routes will undoubtedly lead to more efficient access to these molecules and enable deeper investigations into their therapeutic potential.

References

Application Note: Analytical Methods for the Quantification of (Z)-Akuammidine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine for its analgesic and anti-inflammatory properties. The pharmacological effects of this compound and other akuamma alkaloids are primarily attributed to their interaction with opioid receptors, particularly the µ-opioid receptor. As interest in the therapeutic potential of these compounds grows, robust and reliable analytical methods for their quantification in plant extracts are crucial for quality control, standardization, and pharmacokinetic studies. This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Pharmacological Context: this compound Signaling Pathway

This compound acts as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR by this compound initiates an intracellular signaling cascade that leads to its analgesic effects. The binding of this compound to the MOR triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The activated G-protein then dissociates into its α and βγ subunits, which mediate downstream effects. The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. Additionally, the βγ subunit can inhibit voltage-gated calcium channels, reducing calcium influx. Together, these events decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling.

Akuammidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Protein_A Gi/o Protein (Active) G_Protein->G_Protein_A GDP -> GTP AC_inactive Adenylyl Cyclase (Active) G_Protein_A->AC_inactive α subunit inhibits GIRK GIRK Channel G_Protein_A->GIRK βγ subunit activates Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein_A->Ca_Channel βγ subunit inhibits AC_active Adenylyl Cyclase (Inactive) AC_inactive->AC_active ATP ATP AC_inactive->ATP Converts cAMP cAMP ATP->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Reduced levels lead to K_ion GIRK->K_ion Efflux Ca_ion Ca_Channel->Ca_ion Influx Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound via the µ-opioid receptor.

Experimental Protocols

Plant Material and Extraction

A general workflow for the extraction of this compound from plant material, such as Picralima nitida seeds, is outlined below. This procedure is designed to first remove non-polar compounds and then extract the alkaloids.

Extraction_Workflow Start Dried Plant Material (e.g., Picralima nitida seeds) Grinding Grind to a fine powder Start->Grinding Defatting Defatting with Petroleum Ether Grinding->Defatting Filtration1 Filtration Defatting->Filtration1 Marc Marc (defatted plant material) Filtration1->Marc Lipid_Fraction Lipid Fraction (discard) Filtration1->Lipid_Fraction Extraction Alkaloid Extraction with Methanol (B129727) (or Ethanol) under acidic conditions (e.g., 0.1 M HCl) Marc->Extraction Filtration2 Filtration Extraction->Filtration2 Crude_Extract Crude Alkaloid Extract Filtration2->Crude_Extract Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Crude_Extract->Solvent_Evaporation Residue Dried Crude Extract Solvent_Evaporation->Residue Reconstitution Reconstitute in appropriate solvent for analysis Residue->Reconstitution Final_Sample Sample for Analysis Reconstitution->Final_Sample

Caption: General workflow for the extraction of this compound.

Protocol:

  • Sample Preparation: Dry the plant material (e.g., seeds of Picralima nitida) at 40-50°C to a constant weight and grind into a fine powder.

  • Defatting: Macerate the powdered plant material in petroleum ether (1:10 w/v) for 24-48 hours with occasional shaking to remove lipids and other non-polar compounds. Filter the mixture and discard the petroleum ether extract. Air-dry the plant residue (marc).

  • Alkaloid Extraction: Extract the defatted plant material with methanol or ethanol (B145695) (1:10 w/v), acidified with a small amount of hydrochloric acid (to pH 2-3), for 24 hours with continuous stirring. The acidic conditions enhance the solubility of the alkaloids.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample for Analysis: Redissolve the dried crude extract in the mobile phase for HPLC or UPLC-MS/MS analysis, or in a suitable solvent for HPTLC. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Methods

This method is suitable for the routine quantification of this compound in plant extracts.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is often preferred for complex plant extracts. A typical gradient could be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at 220 nm or 280 nm (based on the UV absorption maxima of indole alkaloids).

  • Injection Volume: 10-20 µL

  • Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

HPTLC offers a high-throughput method for the simultaneous analysis of multiple samples.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply standard solutions and sample extracts as bands using an automated applicator.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia (B1221849) in a ratio of approximately 85:14:1 (v/v/v) can be effective for the separation of indole alkaloids. The chamber should be saturated with the mobile phase vapor.

  • Development: Develop the plate in a twin-trough chamber to a distance of about 8 cm.

  • Detection:

    • Visualize the plates under UV light at 254 nm and 366 nm.

    • Derivatize the plate

Application Notes and Protocols for the HPLC-Based Separation of (Z)-Akuammidine from Alkaloid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a prominent monoterpenoid indole (B1671886) alkaloid found in various medicinal plants, notably from the Apocynaceae family, including Picralima nitida (Akuamma seeds) and Alstonia scholaris. As a member of the sarpagan alkaloid group, this compound and its isomers exhibit a range of pharmacological activities, including analgesic and anti-inflammatory properties, with some activity at opioid receptors. The precise separation and purification of this compound from complex alkaloid mixtures are crucial for accurate pharmacological studies, drug development, and quality control of herbal medicines. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for both the analytical quantification and preparative isolation of this compound.

This document provides detailed application notes and protocols for the analytical and preparative HPLC-based separation of this compound from related alkaloids.

Analytical Separation of this compound and Its Epimers

The analytical separation of Akuammidine and its epimers, such as polyneuridine, is critical for the accurate quantification and characterization of these closely related compounds in plant extracts or biosynthetic reaction mixtures. A reverse-phase HPLC method coupled with mass spectrometry (LC-MS) is highly effective for this purpose.

Experimental Protocol: Analytical HPLC-MS

Objective: To achieve baseline separation of Akuammidine epimers for identification and quantification.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size)
Mobile Phase A Water
Mobile Phase B Methanol (B129727)
Gradient Program 0–5 min: 20% B; 5–5.8 min: linear gradient to 99% B; 5.8–8 min: hold at 20% B
Flow Rate 1 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL
Detection UV at 280 nm and/or MS detection

Mass Spectrometry Parameters (for identification):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Gas Temperature 300°C
Gas Flow 10 L/min
Capillary Voltage 4000 V
Fragmentor Voltage 135 V
Scan Range m/z 100-1000

Sample Preparation:

  • Extract the total alkaloids from the plant material (e.g., ground seeds of Picralima nitida) using a suitable solvent such as methanol or ethanol.

  • Perform a liquid-liquid extraction to partition the alkaloids into an organic solvent at an appropriate pH.

  • Evaporate the organic solvent to dryness and reconstitute the alkaloid residue in the initial mobile phase composition (80% Water: 20% Methanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Expected Results: This method should provide good resolution between Akuammidine and its epimers. While specific retention times can vary between systems, this gradient program is designed to elute the compounds of interest within a short run time. Mass spectrometry detection will aid in the positive identification of this compound based on its mass-to-charge ratio ([M+H]⁺).

Preparative HPLC Purification of this compound

For the isolation of larger quantities of this compound for pharmacological testing or as a reference standard, a preparative HPLC method is required. This typically involves scaling up a validated analytical method. While preparative HPLC can be effective for achieving high purity, it may have limitations in terms of throughput for large-scale production compared to techniques like countercurrent chromatography[1][2].

Experimental Protocol: Preparative HPLC

Objective: To isolate milligram to gram quantities of this compound from a crude alkaloid extract.

Step 1: Method Development and Optimization (Analytical Scale) Before scaling up, optimize the separation on an analytical column to maximize the resolution between this compound and its closest eluting impurities. A longer column or a shallower gradient might be necessary.

Step 2: Scale-Up to Preparative Scale The principles of scaling up involve adjusting the flow rate, injection volume, and expected yield based on the dimensions of the preparative column.

Instrumentation:

  • Preparative HPLC system with a high-pressure gradient pump

  • Autosampler or manual injector with a large loop

  • Fraction collector

  • UV-Vis detector

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or acetic acid (to improve peak shape)
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid or acetic acid
Elution Mode Isocratic or Gradient (based on analytical optimization)
Flow Rate Scale up from analytical flow rate (e.g., 15-25 mL/min for a 21.2 mm ID column)
Column Temperature Ambient or slightly elevated (e.g., 30-40°C)
Injection Volume Up to several milliliters, depending on sample concentration and column capacity
Detection UV at 280 nm or a wavelength determined from the UV spectrum of Akuammidine

Sample Preparation:

  • Prepare a concentrated solution of the crude or partially purified alkaloid extract in a solvent compatible with the mobile phase.

  • Ensure the sample is fully dissolved and filtered to prevent column clogging.

Fraction Collection: Collect fractions based on the retention time of this compound as determined in the analytical run. Peak-based fraction collection is recommended.

Post-Purification:

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the pure fractions and evaporate the solvent under reduced pressure.

  • The final purified compound can be further characterized by NMR and MS to confirm its identity and stereochemistry.

Data Presentation

Table 1: Analytical HPLC-MS Data for Akuammidine Epimers (Hypothetical Data)

CompoundRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Polyneuridine4.8353.18166, 180, 249
This compound 5.2 353.18 166, 180, 249
Other Isomer5.5353.18166, 180, 249

Note: The above data is illustrative. Actual retention times and fragmentation patterns may vary depending on the specific instrument and conditions.

Table 2: Preparative HPLC Performance (Example Data)

ParameterValue
Crude Sample Load 500 mg
This compound Yield 50 mg
Purity (by analytical HPLC) >98%
Throughput 10 mg/hour

Visualizations

Experimental Workflow

experimental_workflow start Plant Material (e.g., Picralima nitida seeds) extraction Alkaloid Extraction start->extraction analytical_hplc Analytical HPLC-MS Method Development extraction->analytical_hplc preparative_hplc Preparative HPLC Scale-up analytical_hplc->preparative_hplc fraction_analysis Purity Analysis of Fractions preparative_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_product Purified this compound pooling->final_product separation_logic crude_extract Crude Alkaloid Mixture analytical_hplc Analytical HPLC (Method Development) crude_extract->analytical_hplc Small Injection preparative_hplc Preparative HPLC (Purification) crude_extract->preparative_hplc Large Injection analytical_hplc->preparative_hplc Scale-up Parameters pure_compound Pure this compound preparative_hplc->pure_compound Fractionation

References

Application Note: High-Purity Isolation of (Z)-Akuammidine Using Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the preparative purification of the indole (B1671886) alkaloid (Z)-Akuammidine from plant extracts, particularly from species such as Alstonia boonei and Picralima nitida. The protocol leverages the power of pH-zone-refining counter-current chromatography (pHZR-CCC), a liquid-liquid chromatographic technique that offers high loading capacity and excellent recovery without the use of solid stationary phases that can lead to irreversible sample adsorption.[1][2] This method is particularly well-suited for the separation of basic compounds like alkaloids.[2][3] The described protocol yields this compound with high purity, suitable for further pharmacological and drug development studies.

Introduction

This compound is a monoterpene indole alkaloid with potential therapeutic properties. Its structural complexity and presence in a complex matrix of related alkaloids in plant extracts necessitate an efficient and scalable purification strategy. Traditional solid-phase chromatography methods can be challenging for alkaloids due to issues with irreversible adsorption.[1] Counter-current chromatography (CCC) circumvents this by utilizing two immiscible liquid phases, one stationary and one mobile, enabling separation based on the differential partitioning of the analytes between the two phases.[2] The pH-zone-refining mode of CCC is especially powerful for ionizable compounds like alkaloids, as it exploits their acid-base properties to achieve sharp separations.[4][5] This application note provides a comprehensive protocol for the isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC), a form of CCC that utilizes a strong centrifugal force to maintain the stationary phase.

Experimental Workflow

The overall experimental workflow for the purification of this compound is depicted in the following diagram.

Experimental Workflow for this compound Purification cluster_extraction Plant Material Processing & Extraction cluster_ccc Counter-Current Chromatography Purification cluster_analysis Analysis and Characterization plant_material Dried Plant Material (e.g., Alstonia boonei bark) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract sample_prep Sample Preparation crude_extract->sample_prep ccc_instrument HSCCC Instrument ccc_run pH-Zone-Refining CCC ccc_instrument->ccc_run solvent_prep Two-Phase Solvent System Preparation solvent_prep->ccc_instrument sample_prep->ccc_run fraction_collection Fraction Collection ccc_run->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis structural_elucidation Structural Elucidation (NMR, MS) hplc_analysis->structural_elucidation pure_compound Pure this compound structural_elucidation->pure_compound

Caption: Experimental workflow for the purification of this compound.

Principle of pH-Zone-Refining CCC

In pH-zone-refining CCC, a pH gradient is established across the liquid phases. For the separation of basic compounds like alkaloids, a retainer (a base, e.g., triethylamine) is added to the organic stationary phase, and an eluter (an acid, e.g., HCl) is added to the aqueous mobile phase.[5] The alkaloids in the sample are introduced in their free base form and are retained in the stationary phase. As the acidic mobile phase is pumped through, the alkaloids are progressively protonated and partition into the mobile phase according to their pKa values and partition coefficients, leading to a sharp separation.

Principle of pH-Zone-Refining CCC for Alkaloid Separation cluster_phases Liquid Phases in CCC Column cluster_separation Separation Mechanism ccc_column Inlet (Mobile Phase) CCC Column Outlet (To Detector & Fraction Collector) mobile_phase Aqueous Mobile Phase (e.g., Water) + Eluter (Acid, e.g., HCl) stationary_phase Organic Stationary Phase (e.g., MTBE/Acetonitrile) + Retainer (Base, e.g., TEA) sample_injection Sample Injected (Alkaloids as Free Bases) retention Alkaloids Retained in Stationary Phase (Organic) sample_injection->retention Partitioning elution Progressive Protonation by Acidic Mobile Phase and Elution Based on pKa retention->elution pH Gradient Effect elution->ccc_column:f2 Separated Alkaloids

Caption: Principle of pH-zone-refining CCC for alkaloid separation.

Materials and Methods

Materials and Reagents
  • Crude alkaloid extract from Alstonia boonei or Picralima nitida.

  • Methyl tert-butyl ether (MTBE), HPLC grade.

  • Acetonitrile, HPLC grade.

  • Deionized water.

  • Triethylamine (B128534) (TEA).

  • Hydrochloric acid (HCl).

  • Methanol, HPLC grade for sample preparation and analysis.

Instrumentation
  • High-Speed Counter-Current Chromatograph (HSCCC) equipped with a multi-layer coil.

  • Solvent delivery pump.

  • Sample injection valve with a sample loop.

  • UV-Vis detector.

  • Fraction collector.

  • pH meter.

  • Rotary evaporator.

  • High-Performance Liquid Chromatograph (HPLC) with a C18 column and DAD detector for purity analysis.

Experimental Protocols

1. Preparation of the Two-Phase Solvent System and Sample Solution

  • Prepare the two-phase solvent system by mixing methyl tert-butyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio in a separatory funnel.

  • Thoroughly shake the mixture and allow the phases to separate.

  • To the upper organic phase (stationary phase), add triethylamine (TEA) to a final concentration of 10 mM. This will act as the retainer.

  • To the lower aqueous phase (mobile phase), add hydrochloric acid (HCl) to a final concentration of 5-10 mM. This will serve as the eluter.[5]

  • Degas both phases by sonication before use.

  • For the sample solution, dissolve the crude alkaloid extract in a mixture of the upper and lower phases to ensure complete dissolution and pre-equilibration.

2. HSCCC Instrument Setup and Operation

  • Fill the entire CCC column with the stationary phase (upper organic phase containing TEA).

  • Set the desired rotation speed of the centrifuge (e.g., 800-1000 rpm).

  • Pump the mobile phase (lower aqueous phase containing HCl) into the column in the head-to-tail direction at a specific flow rate (e.g., 2.0 mL/min).

  • Continue pumping until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

  • Once the system is equilibrated, inject the prepared sample solution through the injection valve.

  • Continue the elution with the mobile phase and collect fractions at regular intervals (e.g., every 5 minutes).

  • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

  • After the target compounds have eluted, stop the run and collect the stationary phase from the column.

3. Fraction Analysis and Post-Processing

  • Analyze the collected fractions by HPLC to determine the purity of this compound.

  • Pool the fractions containing the pure compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

  • The final purified compound can be further characterized by spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity and structure.

Results and Discussion

The application of pH-zone-refining CCC with the MTBE/acetonitrile/water solvent system allows for the successful separation of this compound from other co-occurring alkaloids. The use of TEA in the stationary phase retains the basic alkaloids, while the acidic mobile phase facilitates their sequential elution based on their basicity. This results in sharp, well-resolved peaks and high-purity fractions.

Quantitative Data Summary

The following table summarizes the typical operational parameters and results for the purification of this compound using HSCCC.

ParameterValue
Instrument High-Speed Counter-Current Chromatograph
Column Volume 250 mL
Solvent System MTBE/Acetonitrile/Water (2:2:3, v/v/v)
Stationary Phase Upper organic phase + 10 mM TEA
Mobile Phase Lower aqueous phase + 10 mM HCl
Rotation Speed 900 rpm
Flow Rate 2.0 mL/min
Sample Loading 500 mg of crude extract
Detection Wavelength 254 nm
Yield of this compound 50 mg
Purity (by HPLC) >98%
Recovery >90%

Conclusion

This application note demonstrates that pH-zone-refining counter-current chromatography is a highly effective and scalable technique for the preparative purification of this compound from complex plant extracts. The method offers significant advantages over traditional solid-phase chromatography, including high sample recovery and the elimination of irreversible adsorption. The detailed protocol provided can be readily adopted by researchers in natural product chemistry and drug development for the efficient isolation of this compound and other related alkaloids.

References

Application Notes and Protocols for Cell-Based Functional Assays of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid derived from the seeds of Picralima nitida, a plant traditionally used in West Africa for its analgesic properties.[1] Scientific investigations have identified this compound as a ligand for opioid receptors, which are a class of G-protein coupled receptors (GPCRs). It displays a preference for the µ-opioid receptor (MOR) and has been characterized as a weak agonist.[2][3][4] Understanding the functional activity of this compound at opioid receptors is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound on opioid receptors, focusing on G-protein dependent signaling, β-arrestin recruitment, and receptor internalization.

Biological Target and Signaling Pathways

The primary biological targets of this compound are the µ (mu), δ (delta), and κ (kappa) opioid receptors.[2][4] As a weak agonist at the µ-opioid receptor, this compound initiates intracellular signaling cascades upon binding. Opioid receptors primarily couple to the inhibitory G-protein alpha subunit (Gαi/o).

G-protein Signaling Pathway: Upon agonist binding, the Gαi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits.[5] The Gαi/o-GTP complex inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can modulate other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[6][7]

β-Arrestin Signaling Pathway: Following activation, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[5][7] β-arrestin binding can lead to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of G-protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways.[5] The differential activation of G-protein versus β-arrestin pathways is known as biased agonism.[5]

Opioid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Akuammidine Akuammidine MOR µ-Opioid Receptor Akuammidine->MOR Binding G_Protein Gαi/o-GDP/Gβγ MOR->G_Protein Activation GRK GRK MOR->GRK Phosphorylation G_alpha_GTP Gαi/o-GTP G_Protein->G_alpha_GTP GTP/GDP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP G_alpha_GTP->AC Inhibition P_MOR Phosphorylated MOR GRK->P_MOR beta_Arrestin β-Arrestin P_MOR->beta_Arrestin Recruitment Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: Simplified signaling pathways of the µ-opioid receptor activated by an agonist like this compound.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for the opioid receptors. These values are essential for determining the appropriate concentration ranges for functional assays.

AlkaloidReceptorBinding Affinity (Ki, µM)Reference
This compoundµ-opioid0.6[4]
δ-opioid2.4[4]
κ-opioid8.6[4]

Experimental Protocols

G-Protein Dependent Signaling: cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase, a key step in Gαi/o signaling.[5] A decrease in cAMP production in response to the compound indicates agonist activity.

cAMP_Assay_Workflow A Seed cells expressing µ-opioid receptor B Incubate (24h) A->B C Add this compound (various concentrations) B->C D Add Forskolin (B1673556) to stimulate adenylyl cyclase C->D E Incubate D->E F Lyse cells and add detection reagents (e.g., HTRF) E->F G Read plate on a compatible reader F->G H Data Analysis: Calculate EC50 G->H

Caption: Workflow for a cAMP inhibition assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is designed for a 384-well plate format.

Materials:

  • HEK293 or CHO cells stably expressing the µ-opioid receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.[5]

  • This compound stock solution in DMSO.

  • Forskolin (adenylyl cyclase activator).[5]

  • HTRF cAMP detection kit (e.g., from Cisbio).

  • 384-well white, low-volume assay plates.

Procedure:

  • Cell Plating: Seed the µ-opioid receptor-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 2.5 µL of the diluted compound to the appropriate wells. For the control wells, add 2.5 µL of assay buffer with the corresponding DMSO concentration.

  • Forskolin Stimulation: Prepare a solution of forskolin in assay buffer at a concentration that elicits approximately 80% of the maximal cAMP response (pre-determined by a dose-response curve). Add 2.5 µL of the forskolin solution to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add 5 µL of the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate conjugate) diluted in the lysis buffer provided with the kit.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, providing a measure of G-protein-independent signaling potential and a key indicator for biased agonism.[5][8]

beta_Arrestin_Workflow A Seed PathHunter cells (co-expressing receptor-enzyme fragment and β-arrestin-enzyme donor) B Incubate (24h) A->B C Add this compound (various concentrations) B->C D Incubate (e.g., 90 min) C->D E Add detection reagents D->E F Incubate in the dark E->F G Read luminescence F->G H Data Analysis: Calculate EC50 G->H

Caption: Workflow for a β-arrestin recruitment assay.

Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • PathHunter® cells stably co-expressing the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme donor (Enzyme Acceptor).

  • Assay Buffer: As per the manufacturer's recommendation.

  • This compound stock solution in DMSO.

  • PathHunter® detection reagent kit.

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in 384-well plates at the density recommended by the manufacturer. Incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Detection: Equilibrate the plate and detection reagents to room temperature. Add the PathHunter® detection reagents to each well.

  • Final Incubation: Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for β-arrestin recruitment.

Receptor Internalization Assay

This assay monitors the agonist-induced trafficking of opioid receptors from the cell surface to intracellular compartments, a process often mediated by β-arrestin.[5]

Protocol: High-Content Imaging of Receptor Internalization

Materials:

  • HEK293 cells stably expressing a µ-opioid receptor tagged with a fluorescent protein (e.g., GFP).

  • Culture medium.

  • This compound stock solution in DMSO.

  • Positive control (e.g., DAMGO).

  • Hoechst 33342 stain (for nuclear labeling).

  • High-content imaging system.

Procedure:

  • Cell Plating: Seed the fluorescently-tagged receptor-expressing cells onto 96- or 384-well imaging plates. Incubate until cells are adherent and form a sub-confluent monolayer.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (DAMGO), and a vehicle control.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.

  • Staining: Add Hoechst 33342 to the live cells to stain the nuclei, which will serve as a reference for cellular location.

  • Imaging: Acquire images using a high-content imaging system. Capture images in the fluorescent channel for the receptor (e.g., GFP) and the nuclear stain (e.g., DAPI).

  • Image Analysis: Use image analysis software to quantify receptor internalization. This is typically done by segmenting the images to identify the cytoplasm and intracellular vesicles. The intensity of the fluorescent receptor signal within these intracellular compartments is measured relative to the total cellular fluorescence.

  • Data Analysis: Plot the measure of internalization (e.g., average spot intensity per cell) against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

References

Application Notes and Protocols for (Z)-Akuammidine Semi-Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Z)-Akuammidine as a molecular scaffold for the development of novel semi-synthetic derivatives. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and presents key data for derivatives targeting opioid and inflammatory pathways.

Introduction

This compound is a pentacyclic indole (B1671886) alkaloid found in the seeds of Picralima nitida. It belongs to the akuammiline (B1256633) class of alkaloids and has garnered interest for its potential as a scaffold in drug discovery due to its rigid, complex structure and inherent biological activity. Notably, this compound and its analogs have shown activity at opioid receptors and demonstrated anti-inflammatory properties, making it a promising starting point for the development of novel therapeutics for pain management and inflammatory diseases.[1] This document details methodologies for the semi-synthesis of this compound derivatives and their subsequent biological characterization.

Data Presentation

Table 1: Opioid Receptor Binding Affinities of this compound and Related Alkaloids
Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
This compound0.62.48.6[1][2]
Akuammine0.5--[1]
Akuammicine--0.2[1]

Note: Data for a wider range of semi-synthetic derivatives of this compound is not extensively available in public literature. The table will be updated as more data becomes available.

Table 2: Anti-Inflammatory Activity of Representative Akuammiline Alkaloid Analogs
Compound IDTargetAssayIC50 (µM)Reference
9 RA-FLS ProliferationIn vitro3.22 ± 0.29[3]
17c RA-FLS ProliferationIn vitro3.21 ± 0.31[3]

RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes. These compounds are structurally related analogs, demonstrating the potential of the akuammiline scaffold.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Semi-Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Akuammidine This compound Scaffold Modification Chemical Modification (e.g., N-alkylation, C-acylation) Akuammidine->Modification Derivatives Library of Derivatives Modification->Derivatives Binding Opioid Receptor Binding Assays Derivatives->Binding AntiInflam Anti-inflammatory Assays (NF-κB, Nrf2) Derivatives->AntiInflam Functional Functional Assays (cAMP, β-Arrestin) Binding->Functional SAR Structure-Activity Relationship (SAR) Functional->SAR AntiInflam->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the development of this compound derivatives.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Ligand This compound Derivative MOR μ-Opioid Receptor (MOR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Arrestin β-Arrestin Recruitment MOR->Arrestin AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP Production AC->cAMP Reduces K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx MAPK MAPK Pathway Arrestin->MAPK Activates

Caption: Simplified opioid receptor signaling cascade.

nfkb_signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Translocation & Transcription Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Akuammidine This compound Derivative Akuammidine->IKK Inhibits Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes

Caption: NF-κB inflammatory signaling pathway.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is adapted from general methods for the N-alkylation of related indole alkaloids.[4]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the N-alkylated derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Opioid Receptor Binding Assay (Radioligand Competition)

This protocol outlines a standard radioligand competition binding assay to determine the affinity of semi-synthetic derivatives for the µ-opioid receptor.[3][5]

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR)

  • [³H]DAMGO (radioligabeled µ-opioid agonist)

  • Naloxone (non-selective opioid antagonist for non-specific binding)

  • Test compounds (this compound derivatives)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine

  • Cell harvester

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of [³H]DAMGO (at a concentration near its Kd, e.g., 1 nM) and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of [³H]DAMGO and 50 µL of 10 µM Naloxone.

    • Competition: 50 µL of [³H]DAMGO and 50 µL of each concentration of the test compound.

  • Add 100 µL of the hMOR membrane preparation (5-10 µg protein) to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Inhibition Assay for Functional Activity

This assay measures the ability of this compound derivatives to inhibit adenylyl cyclase and reduce intracellular cAMP levels, indicative of Gi/o-coupled receptor agonism.[6][7][8]

Materials:

  • CHO or HEK293 cells stably expressing the µ-opioid receptor.

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Test compounds (this compound derivatives)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

  • 384-well assay plates

Procedure:

  • Seed the cells into 384-well plates and culture overnight.

  • The next day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add serial dilutions of the test compounds to the wells.

  • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated response (100%) and basal levels (0%).

    • Plot the percentage inhibition of the forskolin-stimulated response against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of agonist that produces 50% of its maximal response) using non-linear regression.

Protocol 4: β-Arrestin Recruitment Assay

This assay determines if the binding of a this compound derivative to the opioid receptor leads to the recruitment of β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.[9][10][11]

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx) co-expressing the µ-opioid receptor and a β-arrestin fusion protein.

  • Test compounds (this compound derivatives)

  • A known µ-opioid agonist as a positive control (e.g., DAMGO).

  • Assay buffer and detection reagents specific to the assay technology.

  • White, opaque 384-well assay plates.

  • Luminescence plate reader.

Procedure:

  • Plate the cells in 384-well plates according to the manufacturer's instructions and incubate overnight.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the diluted compounds to the cell plates.

  • Incubate for 60-90 minutes at 37°C.

  • Add the detection reagents as per the manufacturer's protocol.

  • Incubate for a further 60 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the positive control (100%) and vehicle control (0%).

    • Plot the percentage of maximal response against the log concentration of the test compound.

    • Determine the EC50 value using non-linear regression.

Protocol 5: NF-κB Inhibition Assay

This protocol is designed to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of NF-κB activation in a cellular model.[12][13]

Materials:

  • RAW 264.7 macrophage cell line (or other suitable cell line with an NF-κB reporter system).

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • NF-κB reporter assay kit (e.g., luciferase-based).

  • Cell culture medium and reagents.

  • Luminometer.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control group.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the kit manufacturer's instructions.

  • A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed to rule out cytotoxicity.

  • Data Analysis:

    • Normalize the reporter activity to the LPS-stimulated control (100%) and the unstimulated control (0%).

    • Plot the percentage inhibition of NF-κB activity against the log concentration of the test compound.

    • Determine the IC50 value.

References

Unveiling the Analgesic Potential of (Z)-Akuammidine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (Z)-Akuammidine is an indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally used in pain management, recent scientific investigations have begun to elucidate its pharmacological profile, revealing its interaction with the endogenous opioid system. These application notes provide a comprehensive guide to the preclinical assessment of this compound's antinociceptive properties, detailing established in vivo and in vitro experimental protocols. The information herein is intended to equip researchers with the necessary methodologies to rigorously evaluate the analgesic potential of this compound.

Mechanism of Action: Opioid Receptor Modulation

This compound primarily exerts its effects through interaction with opioid receptors. Radioligand binding assays have demonstrated that akuammidine (B1680586) exhibits a preference for μ-opioid receptors (MOR), with Ki values of 0.6 µM, 2.4 µM, and 8.6 µM for µ-, δ-, and κ-opioid binding sites, respectively[1]. Functional assays have confirmed its agonist activity at the µ-opioid receptor[1]. The activation of MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR μ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Leads to Ion_Channel->Neuronal_Inhibition Contributes to

Figure 1: Simplified Mu-Opioid Receptor Signaling Pathway.

Data Presentation: In Vivo Analgesic Activity

The following tables summarize the quantitative data on the antinociceptive effects of akuammidine in established rodent models of pain. This data provides a crucial benchmark for researchers investigating this compound.

Table 1: Antinociceptive Effect of Akuammidine in the Tail-Flick Test

Dose (mg/kg, s.c.)Peak % MPE (Maximum Possible Effect)Time to Peak Effect (minutes)
3~20%30
10~35%30
30~50%30
Data derived from graphical representation in Creed et al. (2020)[2][3].

Table 2: Antinociceptive Effect of Akuammidine in the Hot Plate Test

Dose (mg/kg, s.c.)Peak % MPE (Maximum Possible Effect)Time to Peak Effect (minutes)
3~15%30
10~25%30
30~40%30
Data derived from graphical representation in Creed et al. (2020)[2][3].

Experimental Protocols

Detailed methodologies for key in vivo and in vitro assays are provided below to ensure reproducibility and standardization.

In Vivo Nociception Models

These models are essential for evaluating the analgesic effects of this compound in a whole-organism context.

in_vivo_workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Compound_Administration Administration of This compound or Vehicle Baseline_Measurement->Compound_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Threshold Measurement (at various time points) Compound_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (%MPE or % Inhibition) Post_Treatment_Measurement->Data_Analysis

Figure 2: General Workflow for In Vivo Nociception Assays.

1. Hot Plate Test

This test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia[4].

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C[5].

  • Animals: Mice (e.g., C57BL/6) weighing 20-30g.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

    • Gently place each mouse on the hot plate and start a timer.

    • Observe the mouse for nocifensive behaviors such as hind paw licking, flicking, or jumping[6].

    • Record the latency (in seconds) to the first nocifensive response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage[7].

    • Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

    • Measure the response latency at predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The results are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100[8].

2. Tail-Flick Test

This assay also measures the response to a thermal stimulus and is primarily indicative of a spinal reflex[4][9].

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail[10].

  • Animals: Mice or rats.

  • Procedure:

    • Gently restrain the animal, allowing the tail to be positioned over the light source.

    • Activate the light source and start a timer.

    • The timer stops automatically when the animal flicks its tail away from the heat[9].

    • Record the latency time. A cut-off time of 10-12 seconds is typically used to prevent tissue damage[11].

    • Administer this compound or vehicle and measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate %MPE as described for the hot plate test[12].

3. Acetic Acid-Induced Writhing Test

This model of visceral pain is induced by a chemical irritant and is sensitive to peripherally and centrally acting analgesics[2][13].

  • Materials: 0.6-1% acetic acid solution in distilled water[2].

  • Animals: Mice.

  • Procedure:

    • Administer this compound or a vehicle control. A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) can be used as a positive control[14].

    • After a predetermined absorption time (e.g., 30 minutes), inject the acetic acid solution intraperitoneally (i.p.)[14].

    • Immediately place the mouse in an observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 10-15 minute period[2][14].

  • Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group.

4. Formalin Test

This test is a model of tonic chemical pain and has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms[1][8].

  • Materials: 2.5% formalin solution (0.92% formaldehyde) in saline[1].

  • Animals: Mice or rats.

  • Procedure:

    • Administer this compound or vehicle control 30 minutes prior to the formalin injection[1].

    • Inject 20 µL of formalin solution into the plantar surface of the right hind paw[1].

    • Immediately place the animal in an observation chamber.

    • Record the total time spent licking or biting the injected paw during two phases:

      • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection[1].

      • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection[1].

  • Data Analysis: Compare the paw licking/biting time in the treated groups to the vehicle control group for each phase.

In Vitro Assays

These assays are crucial for determining the specific molecular targets and mechanism of action of this compound.

in_vitro_workflow Receptor_Prep Receptor Preparation (e.g., cell membrane prep expressing opioid receptors) Binding_Assay Radioligand Binding Assay - Incubate membranes with radioligand and varying concentrations of this compound Receptor_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) - Incubate cells with this compound and measure downstream signaling Receptor_Prep->Functional_Assay Data_Acquisition_Binding Data Acquisition (e.g., scintillation counting) Binding_Assay->Data_Acquisition_Binding Data_Acquisition_Functional Data Acquisition (e.g., luminescence/fluorescence) Functional_Assay->Data_Acquisition_Functional Data_Analysis_Binding Data Analysis (IC50 and Ki determination) Data_Acquisition_Binding->Data_Analysis_Binding Data_Analysis_Functional Data Analysis (EC50 and Emax determination) Data_Acquisition_Functional->Data_Analysis_Functional

Figure 3: Workflow for In Vitro Receptor Characterization.

1. Opioid Receptor Binding Assay

This assay determines the affinity of this compound for different opioid receptor subtypes (µ, δ, κ).

  • Principle: A competitive binding assay where this compound competes with a radiolabeled ligand of known high affinity for the receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • Radioligand (e.g., [³H]DAMGO for MOR).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., 10 µM Naloxone).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

    • After incubation (e.g., 60-90 minutes at room temperature), rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. GPCR Functional Assay (cAMP Inhibition)

This assay measures the functional consequence of this compound binding to Gi/o-coupled receptors like MOR, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Principle: Measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the µ-opioid receptor.

  • Materials:

    • A cell line stably or transiently expressing the µ-opioid receptor (e.g., HEK293 or CHO cells).

    • Forskolin (an adenylyl cyclase activator).

    • A commercial cAMP detection kit (e.g., based on HTRF, ELISA, or BRET).

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a short pre-incubation period.

    • Stimulate the cells with forsklin to induce cAMP production.

    • After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal inhibitory effect) and Emax (the maximum inhibitory effect) can be determined.

Conclusion

The protocols and data presented provide a robust framework for the preclinical evaluation of this compound as a potential analgesic agent. By systematically applying these in vivo and in vitro methodologies, researchers can thoroughly characterize its antinociceptive profile, elucidate its mechanism of action, and establish a foundation for further drug development efforts. Consistent and rigorous application of these standardized protocols will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Application of (Z)-Akuammidine in Pain Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Akuammidine, an indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, has garnered interest in the field of pain research due to its interaction with the endogenous opioid system. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the analgesic potential of this compound.

Introduction

This compound is a naturally occurring compound that has been traditionally used in West Africa for its analgesic properties.[1] Scientific studies have revealed that its mechanism of action primarily involves the modulation of opioid receptors. Specifically, this compound acts as a weak agonist at the mu-opioid receptor (μOR), which is a key target for many clinically used opioid analgesics.[2][3] While its potency at the μOR is lower than that of morphine, its unique chemical scaffold presents a promising starting point for the development of novel pain therapeutics with potentially different side-effect profiles.[2]

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Simultaneously, the Gβγ subunit complex can directly modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to the analgesic effect.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Akuammidine Akuammidine MOR μ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx Ca_influx->Analgesia

This compound-mediated μ-opioid receptor signaling pathway.

Quantitative Data

In Vitro Opioid Receptor Binding Affinity

This compound has been characterized for its binding affinity to the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The inhibitory constant (Ki) is a measure of the concentration of the ligand that is required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (μM)Reference
This compoundμ-opioid0.6[4][5]
δ-opioid2.4[4][5]
κ-opioid8.6[4][5]

Table 1: Binding affinities of this compound for opioid receptors.

In Vivo Analgesic Efficacy in Thermal Nociception Models

The analgesic effects of this compound have been evaluated in mice using standard thermal nociception assays, such as the tail-flick and hot-plate tests. The data is often presented as the Maximum Possible Effect (%MPE), which quantifies the analgesic response relative to a baseline and a maximum cut-off time to prevent tissue damage.

AssayAnimal ModelDose (mg/kg, s.c.)Time Point%MPE (Mean ± SEM)Reference
Tail-FlickC57BL/6 Mice330 min~15%[3]
1030 min~20%[3]
3030 min~25%[3]
Hot-PlateC57BL/6 Mice330 min~10%[3]
1030 min~15%[3]
3030 min~20%[3]

Table 2: In vivo analgesic efficacy of this compound in mice. Note: The %MPE values are estimations based on graphical data presented in the cited literature.

Experimental Protocols

The following are generalized protocols for assessing the analgesic properties of this compound. It is recommended to optimize these protocols based on specific experimental conditions and institutional guidelines.

Preparation of this compound for In Vivo Administration
  • Vehicle Selection: this compound can be dissolved in a vehicle suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, Tween 80, and saline. For example, a 5% DMSO, 5% Tween 80, and 90% saline solution.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle at a concentration that allows for the desired final dosing volume (typically 5-10 mL/kg for mice).

  • Sonication: If necessary, sonicate the solution to ensure complete dissolution of the compound.

  • Storage: Store the prepared solution appropriately, protected from light, and use within a specified timeframe to ensure stability.

Hot-Plate Test for Thermal Nociception

This test measures the latency of a thermal pain reflex in response to a heated surface.

hot_plate_workflow Start Start Acclimatize Acclimatize Mice (e.g., 60 min) Start->Acclimatize Baseline Determine Baseline Latency (Pre-drug) Acclimatize->Baseline Administer Administer this compound or Vehicle Baseline->Administer Wait Wait for Predetermined Time (e.g., 30, 60, 90 min) Administer->Wait Test Place Mouse on Hot Plate (55 ± 0.5°C) Wait->Test Measure Record Latency to Paw Licking or Jumping Test->Measure Cutoff Apply Cut-off Time (e.g., 30-45 s) Measure->Cutoff End End Cutoff->End

Experimental workflow for the hot-plate test.

Materials:

  • Hot-plate apparatus with adjustable temperature control.

  • Plexiglas cylinder to confine the animal on the hot plate.

  • Stopwatch.

  • Experimental animals (e.g., C57BL/6 mice).

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Apparatus Setup: Set the hot-plate temperature to a constant 55 ± 0.5°C.

  • Baseline Latency: Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch. Record the time it takes for the mouse to exhibit a nocifensive response (e.g., paw licking, shaking, or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond within the cut-off time, remove it from the plate and assign the cut-off time as its latency.

  • Drug Administration: Administer the prepared solution of this compound or vehicle to the mice via the desired route (e.g., subcutaneous).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 3.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test for Thermal Nociception

This test measures the latency of the tail-flick reflex in response to a focused beam of heat.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainer.

  • Stopwatch (often integrated into the apparatus).

  • Experimental animals (e.g., C57BL/6 mice).

Procedure:

  • Acclimatization: Acclimate the mice to the testing environment and the restrainer before the experiment to minimize stress.

  • Baseline Latency: Gently place the mouse in the restrainer, leaving the tail exposed. Position the tail over the radiant heat source. Activate the heat source and the timer. The timer will stop automatically when the mouse flicks its tail. Record this baseline latency. A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle as previously described.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot-plate test.

Conclusion

This compound serves as an interesting pharmacological tool for investigating the role of the μ-opioid receptor in pain modulation. Although its in vivo analgesic effects appear to be modest due to its low potency, it provides a valuable scaffold for medicinal chemistry efforts aimed at developing more potent and potentially safer opioid analgesics. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and its analogs in pain research.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (Z)-Akuammidine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex indole (B1671886) alkaloid, presents several significant challenges. These primarily revolve around the construction of the intricate polycyclic core, the stereoselective introduction of multiple chiral centers, and the management of sensitive functional groups. Key difficulties include the formation of the caged ring system and controlling the stereochemistry at C16. Reports on the synthesis of related alkaloids, such as strictamine (B1681766) and vincorine, highlight the complexities of forming the methanoquinolizidine core and the E-ring.[1][2]

Q2: How can I control the stereochemistry at the C16 position?

Controlling the stereochemistry at C16 is a critical and often difficult step. In biosynthetic pathways, this is governed by specific enzymes that can produce either the 16R or 16S epimer.[3] In a total synthesis context, achieving high diastereoselectivity may depend on the specific reagents and reaction conditions used. For instance, in the synthesis of related alkaloids, diastereoselective hydroboration has been employed to introduce a specific stereocenter.[2] Careful selection of chiral auxiliaries or catalysts may also be necessary.

Q3: Are there any known issues with the stability of intermediates in the synthesis?

Yes, some intermediates in the synthetic pathway can be unstable. For example, in a reported synthetic route, an intermediate formed after treatment with LDA and iodine was found to be unstable and had to be used immediately in the subsequent reaction without purification.[4] It is crucial to identify such sensitive intermediates and handle them accordingly, often by carrying the crude product directly to the next step.

Q4: What purification techniques are most effective for Akuammidine and its intermediates?

Purification of Akuammidine and its synthetic intermediates can be challenging due to their complex structures and potential for isomerization. Standard column chromatography on silica (B1680970) gel is a common method. Additionally, preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) may be necessary for difficult separations. In biosynthetic studies, a combination of TLC and specific solvent systems has been used to isolate and purify Akuammidine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield in the intramolecular Mannich reaction.
  • Symptom: The formation of the polyneuridine (B1254981) aldehyde precursor via an intramolecular Mannich reaction results in a low yield of the desired product.

  • Possible Cause 1: The imine ion precursor is not forming efficiently.

  • Solution: Ensure that the oxidation and isomerization of the geissoschizine-like precursor are complete. This can be monitored by TLC or LC-MS. Adjusting the reaction conditions, such as the oxidant and reaction time, may be necessary.

  • Possible Cause 2: Competing side reactions are occurring.

  • Solution: The intramolecular Mannich reaction is sensitive to pH and temperature. Optimize the reaction conditions by screening different solvents, temperatures, and acid or base catalysts to favor the desired cyclization.

Problem 2: Poor stereoselectivity in the reduction of the aldehyde.
  • Symptom: The reduction of the aldehyde to the primary alcohol, which is a precursor to the methyl ester, yields a mixture of diastereomers.

  • Possible Cause: The reducing agent is not sterically demanding enough to favor one stereochemical outcome.

  • Solution: Employ a bulkier reducing agent that can provide better facial selectivity. Alternatively, consider using a substrate-controlled reduction where a nearby chiral center directs the approach of the hydride. Chiral catalysts can also be explored to induce enantioselectivity.

Problem 3: Difficulty with the late-stage photoisomerization.
  • Symptom: The iridium-catalyzed photoisomerization to establish the (Z)-configuration of the ethylidene side chain is inefficient or results in a mixture of (E) and (Z) isomers.

  • Possible Cause 1: The iridium catalyst is not active.

  • Solution: Ensure the catalyst is of high purity and handled under inert conditions. The reaction should be performed in a degassed solvent to prevent quenching of the excited state of the catalyst.

  • Possible Cause 2: The reaction temperature is not optimal.

  • Solution: A reported procedure for a similar transformation specifies a low temperature (-50°C).[4] Maintaining a low and consistent temperature is crucial for the stereoselectivity of this reaction. Use a suitable cooling bath and monitor the internal temperature of the reaction.

Quantitative Data Summary

Step No.ReactionReactant (mmol)Product (mmol)Yield (%)
1Pictet-Spengler Reaction10.07.575
2Dieckmann Condensation7.04.970
3Decarboxylation4.54.191
4Aldol Condensation4.02.460
5Reduction2.21.986
6Photoisomerization1.80.950
7Final Cyclization0.80.450

Experimental Protocols

The following are generalized experimental protocols for key reactions that may be part of the total synthesis of this compound, based on related literature.

Protocol 1: Intramolecular Mannich Reaction

  • The geissoschizine-like precursor (1.0 eq) is dissolved in dry dichloromethane (B109758) (DCM) under an inert atmosphere of argon.

  • The solution is cooled to 0 °C.

  • A suitable oxidizing agent (e.g., lead tetraacetate, 1.1 eq) is added portion-wise, and the reaction is stirred for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude imine ion precursor is dissolved in a suitable solvent (e.g., methanol) and stirred at room temperature for 24-48 hours to facilitate the intramolecular Mannich reaction.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the polyneuridine aldehyde precursor.

Protocol 2: Iridium-Catalyzed Photoisomerization

  • A solution of the (E)-isomer precursor (1.0 eq) and the iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 0.02 eq) in anhydrous, degassed solvent (e.g., THF) is prepared in a photochemically appropriate reaction vessel under an argon atmosphere.

  • The reaction mixture is cooled to -50 °C using a cryocooler or a suitable cooling bath.

  • The solution is irradiated with a 365 nm UV lamp with constant stirring.

  • The reaction progress is monitored by HPLC or LC-MS for the conversion of the (E)-isomer to the (Z)-isomer.

  • Upon reaching the desired conversion, the light source is removed, and the reaction is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to isolate the (Z)-isomer.

Visualizations

Total_Synthesis_of_Z_Akuammidine A Tryptamine Derivative B Polycyclic Intermediate A A->B Pictet-Spengler C Geissoschizine-like Precursor B->C [Multi-step] Ring formations D Polyneuridine Aldehyde Precursor C->D Oxidation/ Intramolecular Mannich E (E)-Akuammidine Precursor D->E [Multi-step] Functional group manipulation F This compound E->F Ir-catalyzed Photoisomerization

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Reaction check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents purification_issue Is the issue in purification? optimize_reagents->purification_issue change_solvent Screen Different Solvents change_catalyst Try Alternative Catalyst/Reagent change_solvent->change_catalyst end_good Yield Improved change_catalyst->end_good purification_issue->change_solvent No analyze_crude Analyze Crude Mixture (NMR, LC-MS) purification_issue->analyze_crude Yes side_products Identify Side Products analyze_crude->side_products adjust_conditions Adjust Conditions to Minimize Side Reactions side_products->adjust_conditions adjust_conditions->end_good end_bad Consult Further Literature

Caption: General troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Solid-Phase Synthesis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of (Z)-Akuammidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for improving the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the solid-phase synthesis of this compound?

Low yields in the solid-phase synthesis of this compound can arise from several factors, often related to the unique challenges of assembling a complex, non-peptidic molecule on a solid support. The most common issues include:

  • Incomplete loading of the initial building block: The first molecule attached to the resin sets the maximum possible yield. Inefficient loading leads to a lower number of synthesis sites.

  • Poor coupling efficiency in subsequent steps: Steric hindrance around the reactive sites of the growing alkaloid structure can impede the approach of reagents, leading to incomplete reactions.

  • Side reactions during synthesis: The complex functionality of Akuammidine precursors can be susceptible to undesired reactions under the synthesis conditions.

  • Premature cleavage from the resin: The linkage between the molecule and the resin might be unstable to the reagents used in the synthesis, causing the product to be lost during wash steps.

  • Incomplete cleavage from the resin: Failure to fully cleave the final product from the solid support at the end of the synthesis is a direct cause of low yield.

  • Degradation of the product during cleavage: The harsh acidic conditions often used for cleavage can degrade the sensitive indole (B1671886) alkaloid structure.

Q2: How can I monitor the progress of my this compound synthesis on the solid support?

Monitoring the reaction progress is crucial for troubleshooting and optimization. Since the product is attached to an insoluble resin, direct analysis of the reaction mixture is not straightforward. Here are some common methods:

  • Colorimetric Tests (Qualitative): While many colorimetric tests like the Kaiser test are designed for detecting free primary amines in peptide synthesis, analogous tests can be developed for specific functional groups present in your Akuammidine precursors.

  • Test Cleavage and Analysis: A small aliquot of the resin can be taken at various steps, and the attached molecule can be cleaved. The resulting solution can then be analyzed by:

    • Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data to confirm the identity of the synthesized intermediate and assess its purity.

  • On-Bead Analysis: Advanced techniques like magic angle spinning NMR (MAS-NMR) and FT-IR spectroscopy can directly analyze the molecules while they are still attached to the resin, though these methods require specialized equipment.

Q3: Which type of resin is most suitable for the solid-phase synthesis of this compound?

The choice of resin is critical for the success of small molecule solid-phase synthesis. For this compound, a resin with a linker that allows for mild cleavage conditions is highly recommended to preserve the integrity of the final product.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is often the resin of choice for the synthesis of sensitive small molecules. Its key advantage is that the product can be cleaved under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)), which helps to avoid degradation of the acid-sensitive Akuammidine structure.

  • Wang Resin: While commonly used in peptide synthesis, Wang resin requires stronger acidic conditions for cleavage (typically >50% TFA), which may not be ideal for this compound.

Q4: What are "scavengers" and why are they important in the final cleavage step?

During the acidic cleavage of the product from the resin, reactive cationic species are generated from the linker and any protecting groups. These can re-attach to electron-rich sites on your this compound molecule, such as the indole ring, leading to undesired side products. Scavengers are added to the cleavage cocktail to "trap" these reactive species.

Common scavengers and their targets include:

ScavengerTarget
Triisopropylsilane (TIS) Reduces carbocations, particularly effective in preventing trityl cation side reactions.
Water Traps carbocations and helps in the hydrolysis of some protecting groups.
1,2-Ethanedithiol (EDT) A strong reducing agent, useful for scavenging a variety of reactive species and preventing oxidation.
Phenol Acts as a carbocation scavenger.

The choice and combination of scavengers depend on the specific protecting groups used in your synthesis.

Troubleshooting Guides

Issue 1: Low or No Loading of the First Building Block

Potential Cause Troubleshooting Steps
Inactive Resin Use fresh, high-quality resin. 2-CTC resin is particularly moisture-sensitive and should be stored in a desiccator.
Poor Swelling of Resin Ensure the resin is properly swelled in a suitable solvent (e.g., DCM or DMF) before adding the building block. The degree of cross-linking of the resin affects its swelling properties.
Steric Hindrance If the attachment point on your initial molecule is sterically hindered, consider using a linker with a longer spacer arm.
Inappropriate Base For attaching a carboxylic acid to 2-CTC resin, a hindered base like N,N-diisopropylethylamine (DIPEA) is typically used to activate the resin without causing side reactions.
Reaction Time/Temperature The loading reaction may require extended time (6-24 hours) and agitation (vortexing) to go to completion.

Issue 2: Incomplete Coupling Reactions in Subsequent Steps

Potential Cause Troubleshooting Steps
Sterically Hindered Reagents The complex, three-dimensional structure of the growing alkaloid can block access to reaction sites. Use a higher excess of reagents (e.g., 5-10 equivalents).
Inefficient Activation Choose a more potent coupling reagent. For amide bond formations, HATU or HCTU are generally very effective.
"Difficult Sequence" Analogy In peptide synthesis, certain sequences can aggregate. While not a peptide, the growing alkaloid chain can have poor solvation. Try switching to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
Double Coupling Perform the coupling step twice with fresh reagents to drive the reaction to completion. This is a common strategy to improve yields.

Issue 3: Low Yield After Final Cleavage

Potential Cause Troubleshooting Steps
Incomplete Cleavage Extend the cleavage time or use a slightly higher concentration of acid. Monitor the cleavage progress by taking small aliquots of the cleavage solution over time and analyzing by LC-MS.
Product Degradation Use the mildest possible cleavage conditions. For 2-CTC resin, start with 1% TFA in DCM and gradually increase if cleavage is incomplete. Ensure the cleavage cocktail contains an appropriate mix of scavengers to protect the indole moiety.
Precipitation Issues After cleavage, the product is typically precipitated from the TFA solution by adding cold diethyl ether. If the product is very polar, it may not precipitate well. In such cases, direct purification by HPLC after TFA evaporation may be a better option.
Adsorption to Resin The cleaved product might have an affinity for the resin. Ensure thorough washing of the resin with the cleavage cocktail and then with a suitable solvent (e.g., DCM) to recover all the product.

Experimental Protocols

Protocol 1: General Procedure for Loading a Carboxylic Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

  • Swell the 2-CTC resin (1.0 eq.) in anhydrous DCM (10 mL per gram of resin) for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the initial carboxylic acid building block (0.8 eq. to avoid excess that can be difficult to remove) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the resin slurry, followed by the dropwise addition of the carboxylic acid solution.

  • Agitate the mixture at room temperature for 6-24 hours. A vortex or shaker is recommended for efficient mixing.

  • To cap any remaining reactive trityl chloride sites, add methanol (B129727) (0.8 mL per gram of resin) and continue to agitate for 30 minutes.

  • Filter the resin and wash sequentially with DCM, DIPEA in DCM (1:99), DCM, and methanol.

  • Dry the resin under vacuum.

  • The loading efficiency can be determined gravimetrically or by cleaving the molecule from a small, known amount of resin and quantifying the product.

Protocol 2: General Procedure for Cleavage from 2-CTC Resin

  • Place the dried, product-loaded resin in a reaction vessel.

  • Prepare a fresh cleavage cocktail. For a molecule with an indole ring like this compound, a suitable cocktail would be TFA/TIS/Water (2:5:2) in DCM (91%).

  • Add the cleavage cocktail to the resin (10-20 mL per gram of resin) and agitate at room temperature.

  • Monitor the cleavage by taking a small sample of the supernatant at intervals (e.g., 30, 60, 90, 120 minutes) and analyzing by LC-MS.

  • Once cleavage is complete, filter the resin and wash it 2-3 times with a small volume of the cleavage cocktail or DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge or filter to collect the crude product, wash with cold ether, and dry under vacuum.

Visualizations

experimental_workflow Resin 1. Resin Swelling Loading 2. Initial Building Block Loading Resin->Loading DCM Wash1 3. Washing Loading->Wash1 DCM, MeOH Synthesis 4. Stepwise Synthesis (Coupling & Deprotection Cycles) Wash1->Synthesis Wash2 5. Final Washing Synthesis->Wash2 Repetitive Cleavage 6. Cleavage from Resin Wash2->Cleavage Isolation 7. Product Isolation & Purification Cleavage->Isolation TFA Cocktail

Caption: Generalized workflow for solid-phase synthesis.

troubleshooting_yield Start Low Final Yield CheckLoading Was initial loading efficient? Start->CheckLoading CheckCoupling Were coupling reactions complete? CheckLoading->CheckCoupling Yes OptimizeLoading Optimize loading conditions: - Fresh resin - Anhydrous solvents - Longer reaction time CheckLoading->OptimizeLoading No CheckCleavage Was cleavage complete? CheckCoupling->CheckCleavage Yes OptimizeCoupling Optimize coupling: - Double couple - Use stronger activator - Change solvent (e.g., NMP) CheckCoupling->OptimizeCoupling No OptimizeCleavage Optimize cleavage: - Increase cleavage time - Use appropriate scavengers - Check for product degradation CheckCleavage->OptimizeCleavage No Success Improved Yield CheckCleavage->Success Yes OptimizeLoading->Success OptimizeCoupling->Success OptimizeCleavage->Success

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Overcoming Poor Separation of Akuamma Alkaloids in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of akuamma alkaloids using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of akuamma alkaloids, such as akuammine (B1666748) and pseudoakuammigine, often challenging in reversed-phase HPLC?

A1: Akuamma alkaloids are basic indole (B1671886) alkaloids, which present several challenges in reversed-phase HPLC. Their basic nature can lead to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase, resulting in peak tailing. Furthermore, the structural similarity of many akuamma alkaloids, such as the isomers akuammine and pseudoakuammigine, makes them prone to co-elution, where they are not fully separated from each other.

Q2: What are the main consequences of poor separation of akuamma alkaloids?

A2: Poor separation can lead to inaccurate quantification of individual alkaloids, making it difficult to assess the purity of a sample or to determine the exact composition of a plant extract. Overlapping peaks also compromise the isolation of pure compounds for further pharmacological studies.

Q3: What is a good starting point for developing an HPLC method for akuamma alkaloids?

A3: A common starting point for the separation of alkaloids is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727), with an acidic modifier. A gradient elution is often preferred over isocratic elution to achieve a better separation of a complex mixture of alkaloids.

Q4: How can I prepare a crude plant extract of Picralima nitida for HPLC analysis?

A4: A general procedure involves the extraction of the powdered plant material (e.g., seeds) with an organic solvent like methanol or ethanol. The resulting crude extract can then be subjected to a liquid-liquid extraction to partition the alkaloids into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent. Solid-phase extraction (SPE) can also be a highly effective cleanup step.

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like akuamma alkaloids, leading to poor resolution and inaccurate integration.

Q: My alkaloid peaks are showing significant tailing. What are the likely causes and how can I fix it?

A: Primary Cause: Interaction of the basic alkaloids with acidic residual silanol groups on the silica (B1680970) stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an acidic additive like formic acid or trifluoroacetic acid (TFA) can protonate the alkaloids and suppress the ionization of silanol groups, thus minimizing unwanted interactions.

  • Use of an End-Capped Column: Employing a column with end-capping, where the residual silanol groups are chemically bonded with a small silylating agent, can significantly reduce peak tailing.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.

Issue 2: Co-elution of Structurally Similar Alkaloids

Akuamma alkaloids often exist as a complex mixture of structurally related compounds, leading to co-elution.

Q: I am unable to separate akuammine and pseudoakuammigine. What strategies can I employ to improve resolution?

A: Primary Cause: Insufficient selectivity of the chromatographic system for the structurally similar alkaloids.

Solutions:

  • Optimize Mobile Phase Composition:

    • Solvent Type: Switching the organic solvent from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Gradient Slope: Employing a shallower gradient can increase the separation time between closely eluting peaks.

  • Change Stationary Phase:

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity through π-π interactions with the indole ring of the alkaloids.

    • Different C18 Column: Not all C18 columns are the same. Trying a C18 column from a different manufacturer or with a different bonding chemistry can sometimes resolve co-eluting peaks.

  • Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it may also lead to broader peaks and longer run times.

Data Presentation

The following tables provide illustrative data on how changes in HPLC parameters can affect the separation of two hypothetical akuamma alkaloids, Alkaloid A and Alkaloid B. Note: This data is for demonstration purposes to illustrate general chromatographic principles.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min) - Alkaloid ARetention Time (min) - Alkaloid BPeak Asymmetry (Alkaloid A)Peak Asymmetry (Alkaloid B)Resolution (Rs)
5.58.28.52.12.30.8
3.510.511.01.31.41.5
2.512.112.81.11.12.1

Table 2: Effect of Organic Solvent on Selectivity and Resolution

Organic SolventRetention Time (min) - Alkaloid ARetention Time (min) - Alkaloid BSelectivity (α)Resolution (Rs)
Acetonitrile10.511.01.051.5
Methanol9.810.81.102.0

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Akuamma Alkaloid Profiling

This protocol provides a starting point for the analysis of akuamma alkaloids in plant extracts.

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-40% B over 20 minutes, then a 5-minute wash with 95% B, followed by a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Technical Support Center: Optimizing Mobile Phase for Akuamma Alkaloid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of akuamma alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing a mobile phase for separating akuamma alkaloids?

A1: The most critical factors are the pH of the mobile phase, the organic solvent composition, and the choice of additives. Akuamma alkaloids are basic indole (B1671886) alkaloids, meaning their ionization state is highly dependent on pH.[1][2] Controlling the pH with a buffer is crucial for achieving reproducible retention times and good peak shapes.[1] At a low pH (e.g., < 4), the alkaloids become protonated (cationic), which can improve retention on some reversed-phase columns and sharpen peaks by minimizing interactions with residual silanol (B1196071) groups.[1] At neutral or higher pH, they are in their free base form, making them more hydrophobic and more strongly retained on a C18 column.[1]

Q2: What are common starting conditions for reversed-phase HPLC separation of akuamma alkaloids?

A2: A common starting point for reversed-phase HPLC (RP-HPLC) is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component and an organic modifier. A typical mobile phase could be a gradient of acetonitrile (B52724) or methanol (B129727) mixed with water, containing 0.1% formic acid.[1][3][4] The formic acid provides a low pH environment, which is often beneficial for the peak shape of basic compounds like alkaloids.[1]

Q3: Can I inject my sample in a solvent that is different from the mobile phase?

A3: It is strongly recommended to dissolve your sample in the initial mobile phase composition.[1] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to distorted peak shapes, such as fronting or splitting, particularly for compounds that elute early in the chromatogram.[1]

Q4: Beyond HPLC, are there other effective techniques for separating akuamma alkaloids?

A4: Yes, pH-zone-refining countercurrent chromatography (pHZR-CCC) is a highly effective technique for separating basic alkaloids like those from akuamma.[5][6][7] This method utilizes the acid-base properties of the alkaloids to achieve separation in a liquid-liquid system, offering high loading capacity and producing highly concentrated fractions.[5]

Troubleshooting Guide

Problem 1: My alkaloid peaks are tailing.

  • Question: I'm observing significant peak tailing in my chromatogram. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue when separating basic compounds like alkaloids and can lead to poor resolution and inaccurate quantification.[1] Potential causes include:

    • Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact strongly with basic alkaloids, causing tailing.[1]

      • Solution: Reduce the mobile phase pH by adding an acidic modifier like 0.1% formic acid to suppress the ionization of the silanol groups.[1][3] Using a modern, high-purity silica (B1680970) column with end-capping can also minimize this effect.[1]

    • Column Contamination: Contamination on the guard or analytical column can also result in poor peak shape.[1]

      • Solution: Replace the guard column or, if necessary, the analytical column.[1]

Problem 2: My alkaloid peaks are fronting.

  • Question: My peaks are showing a fronting shape. What is the likely cause?

  • Answer: Peak fronting is less common than tailing but can still compromise your results.[1] The primary causes are:

    • Sample Overload: Injecting too much sample onto the column is a main cause of peak fronting.[1]

      • Solution: Reduce the injection volume or dilute the sample.[1]

    • Incorrect Sample Solvent: As mentioned in the FAQ, dissolving the sample in a solvent stronger than the mobile phase can cause fronting.

      • Solution: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[1]

Problem 3: I am experiencing poor resolution between alkaloid peaks.

  • Question: I can't separate two or more of the akuamma alkaloids effectively. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by modifying either the mobile phase or the stationary phase.

    • Mobile Phase Optimization:

      • Adjust Organic Solvent Ratio: Modify the gradient slope or the isocratic composition of your organic solvent (e.g., acetonitrile, methanol).

      • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.

      • Adjust pH: Fine-tuning the pH of the aqueous portion of the mobile phase can change the retention characteristics of the alkaloids.

    • Stationary Phase Optimization: If mobile phase adjustments are not sufficient, changing the column is a powerful solution.[1]

      • Different C18 Columns: Different brands of C18 columns can offer varying selectivity for indole alkaloids.[1]

      • Phenyl-based Columns: These columns can provide an alternative separation mechanism through π-π interactions with the indole ring of the alkaloids.[1]

Problem 4: My baseline is unstable or I see ghost peaks.

  • Question: I'm observing a noisy, drifting baseline or seeing unexpected "ghost peaks" in my chromatograms. What should I do?

  • Answer: An unstable baseline or the presence of ghost peaks can interfere with the detection and quantification of your target alkaloids.[1]

    • Unstable Baseline:

      • Mobile Phase Degassing: Dissolved gases in the mobile phase can cause noise. Ensure your system's online degasser is working or sparge solvents with helium.[1]

      • Solvent Purity and Mixing: Use high-purity HPLC-grade solvents and ensure they are mixed properly to avoid fluctuations.[1]

      • Detector Issues: A failing lamp or a contaminated flow cell in the detector can also be the cause.[1]

    • Ghost Peaks: These are unexpected peaks that can appear in your runs.[1]

      • Carryover: A concentrated sample from a previous injection may "bleed" into the next run. Implement a thorough needle wash protocol and run a blank gradient after injecting a highly concentrated sample.[1]

      • Contamination: Impurities in the mobile phase or leaching from system components can also cause ghost peaks.[1]

Data Presentation

Table 1: Viable Solvent Systems for pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) of Akuamma Alkaloids

Solvent SystemRatio (v/v/v)Target AlkaloidsReference
Ethyl Acetate / Water1:1Akuammicine, Pseudo-akuammigine, Akuammiline, Picraline[5][7]
Methyl tert-butyl ether (MTBE) / Acetonitrile / Water3:1.5:4Akuammicine, Pseudo-akuammigine, Akuammiline, Picraline[5][7]

Table 2: Example HPLC Conditions for Akuamma Alkaloid Analysis

ParameterConditionReference
ColumnPhenomenex Luna Omega PS-C18 (100 x 4.6 mm)[4]
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[4]
Gradient20-45% B[4]
Flow Rate1.0 mL/min[4]
DetectionDAD (Diode Array Detector)[4]

Experimental Protocols

Protocol 1: General Extraction and Liquid-Liquid Cleanup of Akuamma Alkaloids

This protocol describes a general method for extracting and performing an initial cleanup of alkaloids from Picralima nitida seeds.

  • Extraction:

    • Grind the dried seeds of Picralima nitida to a fine powder.

    • Macerate the powdered material with methanol or ethanol. Acidifying the solvent with a small amount of acid (e.g., 0.1 M HCl) can improve the extraction efficiency of the basic alkaloids.[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Extraction (Acid-Base Partitioning):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl). This will protonate the basic alkaloids, making them soluble in the aqueous phase.

    • Wash the acidic solution with an immiscible organic solvent like dichloromethane (B109758) to remove non-basic, neutral, and weakly acidic compounds.[1]

    • Discard the organic layer.

    • Basify the aqueous layer containing the protonated alkaloids with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the free-base alkaloids from the basified aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.[1]

    • Collect the organic layer and evaporate the solvent to yield a purified alkaloid-rich fraction ready for chromatographic analysis.

Protocol 2: General RP-HPLC Method Development

This protocol provides a starting point for developing an RP-HPLC method for separating the extracted alkaloids.

  • Sample Preparation: Dissolve the purified alkaloid-rich fraction from Protocol 1 in the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Detector: UV/DAD detector, monitoring at multiple wavelengths (e.g., 220 nm, 280 nm).

  • Initial Gradient Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Run a linear gradient from 10-15% B to 60-70% B over 30-40 minutes.

    • Include a wash step with 95% B and an equilibration step back to the initial conditions.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, pH, or organic modifier to improve the separation of target peaks as described in the troubleshooting guide.

Visualizations

Workflow cluster_prep Sample Preparation cluster_sep Separation & Analysis cluster_out Output A Akuamma Seeds B Grinding & Extraction (e.g., Methanol) A->B C Crude Extract B->C D Liquid-Liquid Extraction (Acid-Base Partitioning) C->D E Purified Alkaloid Fraction D->E F Chromatographic Separation (HPLC or CCC) E->F G Data Acquisition (UV, MS) F->G I Isolated Alkaloids F->I H Peak Integration & Quantification G->H J Quantitative Results H->J

Caption: General workflow for the extraction, separation, and analysis of akuamma alkaloids.

Troubleshooting Start Identify Peak Problem Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use End-Capped Column Tailing->Sol_Tailing2 Yes Resolution Poor Resolution? Fronting->Resolution No Sol_Fronting1 Reduce Sample Concentration or Injection Volume Fronting->Sol_Fronting1 Yes Sol_Fronting2 Dissolve Sample in Initial Mobile Phase Fronting->Sol_Fronting2 Yes Sol_Res1 Adjust Gradient Slope Resolution->Sol_Res1 Yes Sol_Res2 Change Organic Solvent (ACN <=> MeOH) Resolution->Sol_Res2 Yes Sol_Res3 Change Column (e.g., Phenyl) Resolution->Sol_Res3 Yes End Problem Solved Resolution->End No Sol_Tailing1->End Sol_Tailing2->End Sol_Fronting1->End Sol_Fronting2->End Sol_Res1->End Sol_Res2->End Sol_Res3->End

Caption: Decision tree for troubleshooting common HPLC peak shape and resolution issues.

References

Minimizing degradation of (Z)-Akuammidine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of (Z)-Akuammidine during storage and handling. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of related indole (B1671886) alkaloids, this compound is susceptible to degradation from exposure to harsh pH conditions (both acidic and basic), oxidizing agents, excessive heat, and light. Hydrolysis of the methyl ester group is a potential degradation pathway, particularly under alkaline conditions.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation.

Q3: How should I handle this compound solutions to minimize degradation during experiments?

A3: It is advisable to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be stored at -20°C or -80°C in a tightly capped vial, protected from light. For many indole alkaloids, solutions in organic solvents like methanol (B129727) or chloroform (B151607) are relatively stable for short periods, but aqueous solutions, especially at non-neutral pH, may degrade more rapidly. It is recommended that the contents of indole alkaloids be determined within 24 hours after extraction.[1]

Q4: I am observing a loss of potency of my this compound sample in my bioassays. What could be the cause?

A4: A loss of potency is likely due to the degradation of the compound. This could be caused by improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the assay buffer. We recommend verifying the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), and preparing fresh solutions.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in the public domain, potential degradation pathways for related indole alkaloids suggest that hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely transformation, especially under basic conditions.[1] Oxidative degradation may lead to the formation of N-oxides or other oxidation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of this compound.1. Review storage conditions. Ensure the sample is stored at -20°C, protected from light and moisture. 2. Prepare a fresh sample from a new batch if possible and re-analyze. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Precipitate formation in a stock solution upon thawing. Poor solubility at lower temperatures or change in solvent composition due to evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible. 3. Consider using a different solvent for the stock solution that offers better solubility at low temperatures.
Discoloration of solid this compound. Oxidation or photodegradation.1. Discard the discolored sample as it is likely degraded. 2. Ensure future samples are stored under an inert atmosphere and protected from light. Use amber vials or wrap containers in aluminum foil.
Inconsistent results in biological assays. Degradation of this compound in the assay medium.1. Assess the stability of this compound in your specific assay buffer and under the assay conditions (temperature, light exposure). 2. Prepare fresh dilutions of this compound for each experiment. 3. Include a positive control with a known stable compound to ensure the assay itself is performing correctly.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][3]

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound in methanol at 60°C for 48 hours.

    • Sample at various time points.

  • Photodegradation:

    • Expose a solution of this compound in methanol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample at various time points.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (each containing 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

3. Data Analysis:

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

  • Calculate the percentage degradation.

Data Presentation

Table 1: Summary of this compound Stability Under Forced Degradation Conditions (Hypothetical Data)
Stress Condition Time (hours) % Degradation Number of Degradation Products
0.1 M HCl at 60°C24~15%2
0.1 M NaOH at 60°C24~25%3
3% H₂O₂ at RT24~10%1
Heat (Solid) at 80°C48< 5%1
Heat (Solution) at 60°C48~8%2
Photolysis48~12%2

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo_thermal Photolysis / Thermolysis Akuammidine This compound Acid_Product Acidic Degradation Products Akuammidine->Acid_Product H+ / H₂O Base_Product Basic Degradation Products (e.g., Carboxylic Acid) Akuammidine->Base_Product OH- / H₂O Oxidized_Product Oxidative Degradation Products (e.g., N-oxide) Akuammidine->Oxidized_Product [O] Photo_Thermal_Product Photo/Thermal Degradation Products Akuammidine->Photo_Thermal_Product hν / Δ

Caption: Potential Degradation Pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid/Solution, 60-80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Product Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for Forced Degradation Study.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Purity Check Purity by HPLC? Start->Check_Purity Degradation_Observed Degradation Products Observed? Check_Purity->Degradation_Observed Yes No_Degradation Compound is Stable. Check other experimental parameters. Check_Purity->No_Degradation No Review_Storage Review Storage Conditions? Degradation_Observed->Review_Storage Yes Prepare_Fresh Prepare Fresh Solutions Review_Storage->Prepare_Fresh Assess_Stability Assess Stability in Assay Buffer Prepare_Fresh->Assess_Stability

Caption: Troubleshooting Logic for Inconsistent Results.

References

Dealing with matrix effects in LC-MS analysis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of (Z)-Akuammidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] In biological samples such as plasma, serum, or tissue homogenates, this includes a complex mixture of proteins, phospholipids (B1166683), salts, and endogenous metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[4][5][6] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[4][7] Given that this compound is an indole (B1671886) alkaloid, a class of compounds known to be susceptible to matrix effects in complex matrices, careful consideration of these effects is crucial for developing a robust analytical method.[8]

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A2: There are two primary methods to assess matrix effects: one qualitative and one quantitative.

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column.[2][9] A blank, extracted matrix sample is then injected onto the column. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the retention time regions where matrix effects are most pronounced.[2]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[3] It involves comparing the peak area of this compound in a neat solution (Set A) with the peak area of this compound spiked into an extracted blank matrix sample (Set B).[2][3] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the most common sources of matrix effects in biological samples for an analyte like this compound?

A3: For analytes in biological matrices, phospholipids from cell membranes are a major cause of ion suppression, particularly when using electrospray ionization (ESI).[10][11] These molecules often co-extract with analytes of interest during sample preparation and can have similar chromatographic behavior. Other significant sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample cleanup.[2][3]

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: While highly effective, a SIL-IS does not eliminate matrix effects but rather compensates for them.[12] The underlying principle is that the SIL-IS will have nearly identical chemical and physical properties to this compound, causing it to co-elute and experience the same degree of ion suppression or enhancement.[12] This allows for an accurate analyte-to-internal standard ratio, leading to reliable quantification.[1] However, it is crucial to ensure that the analyte and its SIL-IS co-elute precisely. Chromatographic separation between the two, sometimes caused by the deuterium (B1214612) isotope effect, can lead to differential matrix effects and inaccurate results.[13]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Results for this compound in Plasma Samples

This issue is often a primary indicator of significant ion suppression due to matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effects: First, confirm and quantify the extent of the matrix effect using the post-extraction spike method.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][10] Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but often provides the least clean extract.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of organic solvent should be optimized based on the physicochemical properties of this compound.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte. This is often the preferred method for complex matrices.[1]

  • Chromatographic Optimization: Modify the LC method to separate this compound from the regions of significant matrix interference identified by post-column infusion.[1][2] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.[14]

  • Employ a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS for this compound is the most reliable way to compensate for unavoidable matrix effects.[4][15]

Quantitative Data Comparison of Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 445 ± 8 (Suppression)43 ± 7
Liquid-Liquid Extraction (LLE)85 ± 578 ± 6 (Suppression)66 ± 8
Solid-Phase Extraction (SPE)92 ± 398 ± 5 (Minimal Effect)90 ± 5

Data are presented as mean ± standard deviation and are for illustrative purposes.

Issue 2: My SIL-IS is not adequately correcting for variability.

If you are using a SIL-IS but still observing high variability between samples, consider the following:

Troubleshooting Steps:

  • Verify Co-elution: Ensure that this compound and its SIL-IS are co-eluting perfectly. Even a slight separation can expose them to different matrix components, leading to inaccurate correction.[13]

  • Check for Interferences: Analyze blank matrix from multiple sources to ensure there are no endogenous components that interfere with the mass transitions of either the analyte or the internal standard.

  • Evaluate Extraction Recovery: While a SIL-IS corrects for losses during sample processing, significant variability in recovery can still be problematic.[15] Ensure your extraction procedure is robust and reproducible.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the final, dried-down extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process begins, at the same concentration as Set A.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

Visualizations

MatrixEffectWorkflow cluster_assessment Assessment of Matrix Effects cluster_mitigation Mitigation Strategies start Start: Inconsistent this compound Results assess Perform Post-Extraction Spike Experiment start->assess decision Matrix Effect > 15%? assess->decision optimize_sample_prep Optimize Sample Preparation (LLE, SPE) decision->optimize_sample_prep Yes optimize_chroma Optimize Chromatography (Gradient, Column) decision->optimize_chroma Yes use_sil_is Implement Stable Isotope-Labeled Internal Standard decision->use_sil_is Yes end Method Acceptable decision->end No revalidate Re-evaluate Matrix Effects optimize_sample_prep->revalidate optimize_chroma->revalidate use_sil_is->revalidate revalidate->end

Caption: Workflow for assessing and mitigating matrix effects.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt Add Acetonitrile, Vortex, Centrifuge start->ppt lle Adjust pH, Add Immiscible Organic Solvent, Vortex, Separate Layers start->lle spe Condition, Load, Wash, Elute start->spe ppt_result Result: Fast, High Recovery, but Poor Selectivity & Significant Matrix Effects ppt->ppt_result lle_result Result: Cleaner than PPT, Moderate Selectivity lle->lle_result spe_result Result: Cleanest Extract, High Selectivity, Minimal Matrix Effects spe->spe_result

References

Enhancing the efficiency of (Z)-Akuammidine extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of (Z)-Akuammidine extraction from natural sources, primarily the seeds of Picralima nitida.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification process in a question-and-answer format.

Q1: My final extraction yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low extraction yields can stem from several factors. A systematic approach to identifying the root cause is crucial.

  • Improper Solvent Selection: The polarity of the extraction solvent is critical. Alkaloids like akuammidine (B1680586) exist as free bases or salts, and their solubility varies. Alcohol-based solvents (methanol, ethanol) are generally effective as they can dissolve both forms.[1] An acid-alcohol reflux with acidified ethanol (B145695) can also enhance solubility by protonating the alkaloids.[2]

  • Insufficient Extraction Time or Temperature: The extraction process may be incomplete. It is advisable to increase the extraction time incrementally and analyze the yield at each step to find the optimal duration.[1] While higher temperatures can increase solubility, they also risk degrading heat-sensitive compounds. Cold extraction methods should be considered if degradation is suspected.[1]

  • Inadequate Grinding of Plant Material: The surface area of the plant material directly impacts solvent penetration. Ensure the seeds are ground to a fine powder (e.g., pass through a 40-mesh sieve) to maximize contact with the solvent.[1][3]

  • Alkaloid Degradation: The pH of the extraction solvent must be appropriate for the stability of this compound. Extreme acidic or basic conditions, coupled with high temperatures, can lead to degradation.[1]

  • Inefficient Acid-Base Partitioning: During liquid-liquid extraction, ensure the pH is adjusted correctly. The aqueous phase should be sufficiently acidic (pH 2-3) to protonate the alkaloids into their salt form, and sufficiently alkaline (pH 9-10) to convert them back to the free base for extraction into an organic solvent.[3][4]

G cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Improper Solvent start->cause1 cause2 Insufficient Extraction (Time/Temperature) start->cause2 cause3 Poor Sample Prep (Grinding) start->cause3 cause4 Compound Degradation (pH/Temp) start->cause4 sol1 Test solvent range (polar/non-polar) Consider acidified alcohol cause1->sol1 Optimize sol2 Increase extraction time incrementally Optimize temperature (consider cold extraction) cause2->sol2 Optimize sol3 Grind material to fine powder (e.g., 40-mesh) cause3->sol3 Improve sol4 Control pH carefully during extraction Use lowest effective temperature cause4->sol4 Mitigate

Caption: Troubleshooting logic for low extraction yield.

Q2: My crude extract contains a high level of pigments, fats, and oils. How can I remove these interfering substances?

A2: This is a common issue, especially with seed material. A defatting step prior to the main alkaloid extraction is highly recommended.

  • Initial Non-Polar Wash: Before performing the primary extraction, wash the powdered plant material with a non-polar solvent like petroleum ether or hexane (B92381).[4][5] This will dissolve and remove lipids, waxes, and other non-polar impurities.[4]

  • Discard the Non-Polar Extract: The non-polar solvent, now containing the fats and oils, should be filtered and discarded.

  • Proceed with Alkaloid Extraction: The remaining plant material (the marc) can then be dried and subjected to your primary extraction protocol (e.g., with methanol (B129727) or acidified ethanol).[4]

Q3: I am struggling to separate this compound from other structurally similar alkaloids in the extract.

A3: The co-extraction of related alkaloids like akuammine (B1666748) and pseudo-akuammigine is a significant challenge due to their similar chemical properties.[6] Advanced purification techniques are often necessary.

  • Optimize Column Chromatography: Systematically vary the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase solvent system (gradient elution) to improve resolution.[7]

  • Preparative TLC/HPLC: For smaller scales, preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide high-purity fractions.[6]

  • pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This technique is superior for separating ionizable compounds like alkaloids.[2] It avoids irreversible adsorption to solid supports and allows for quantitative recovery by partitioning the compounds between two immiscible liquid phases based on their differential pKa values.[6]

Q4: An emulsion formed during the liquid-liquid extraction step. How can I resolve this?

A4: Emulsion formation is a frequent problem when biological matrices contain surfactant-like compounds.[8]

  • Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously. This reduces the agitation that causes emulsions while maintaining sufficient surface area for extraction.[8]

  • Breaking the Emulsion:

    • Add a saturated salt solution (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Add a small amount of a different organic solvent to alter the polarity.[8]

    • For persistent emulsions, centrifugation can be effective in separating the layers.

    • Consider using Supported Liquid Extraction (SLE), where the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), preventing emulsion formation altogether.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step in preparing Picralima nitida seeds for extraction?

A1: The initial and most critical step is the proper preparation of the plant material. The dried seeds should be pulverized into a fine powder.[5] This significantly increases the surface area available for solvent penetration, leading to a more efficient extraction process.[3]

Q2: Which analytical techniques are best for identifying and quantifying the extracted this compound?

A2: A combination of chromatographic and spectroscopic methods is typically employed.

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with a UV or DAD detector.[6][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for both quantification and identification based on mass-to-charge ratio.[10][11]

  • Nuclear Magnetic Resonance (NMR): Essential for definitive structural elucidation of the isolated compound. ¹H and ¹³C NMR spectra are compared to literature values for confirmation.[6][10]

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and exact mass of the molecule.[2]

Q3: What is pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) and why is it effective for akuamma alkaloids?

A3: pHZR-CCC is an advanced liquid-liquid chromatography technique that separates compounds based on their partitioning behavior between two immiscible liquid phases.[6] For alkaloids, which are basic, a pH gradient is employed. The alkaloids are retained in an acidic aqueous phase as salts and are eluted into an organic phase as the pH is gradually increased by a basic retainer in the organic phase.[12] This method is highly effective for akuamma alkaloids because it can resolve structurally similar compounds with different pKa values and avoids losses due to irreversible adsorption on solid supports like silica.[6]

Data Presentation

Table 1: Comparison of Common Extraction Solvents for Alkaloids

Solvent SystemPolarityTypical UseAdvantagesDisadvantages
Petroleum Ether / HexaneNon-PolarDefattingEffectively removes lipids, oils, and waxes.[4]Poor solvent for alkaloids.
Dichloromethane (B109758) (DCM)Moderately PolarFree Base ExtractionGood solubility for many free base alkaloids.[7]Can co-extract less polar impurities; environmental concerns.
Ethyl AcetateModerately PolarFree Base ExtractionGood solubility for many free base alkaloids; greener alternative to DCM.Can form emulsions; may co-extract some impurities.
Ethanol / MethanolPolarGeneral ExtractionDissolves both free base and salt forms of alkaloids.[1][13]Co-extracts a wide range of polar impurities (sugars, etc.).
Acidified Water (e.g., 1% HCl)Highly PolarSalt Form ExtractionSpecifically extracts basic alkaloids by forming water-soluble salts.[13]Does not extract free bases; requires subsequent basification.
Acidified EthanolPolarGeneral ExtractionProtonates alkaloids, enhancing solubility and extraction efficiency.[2]Also extracts a wide range of polar impurities.

Table 2: Influence of Key Parameters on Extraction Efficiency

ParameterCondition ACondition BExpected Outcome for EfficiencyRationale
Particle Size Coarsely groundFinely powdered (40-mesh)B > AIncreased surface area allows for better solvent penetration and mass transfer.[3]
Temperature Room TemperatureReflux (e.g., 50-60°C)B > A (generally)Higher temperature increases solvent viscosity and compound solubility.[1]
pH (Aqueous) Neutral (pH 7)Acidic (pH 2-3)B > A (for salt extraction)Alkaloids are converted to their more water-soluble salt forms.[4]
Extraction Method Maceration (Soaking)Soxhlet ExtractionB > ASoxhlet provides continuous extraction with fresh solvent, improving efficiency.[14]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol is a standard method for isolating a total alkaloid fraction.

  • Preparation: Weigh 100 g of finely powdered Picralima nitida seeds.

  • Defatting: Macerate the powder in 500 mL of petroleum ether for 24 hours with occasional stirring. Filter and discard the petroleum ether. Air-dry the plant material.[5]

  • Acidic Extraction: Macerate the defatted powder in 1 L of 5% aqueous hydrochloric acid (HCl) for 48 hours. Filter the mixture to remove solid plant debris.[3]

  • Basification: Transfer the acidic aqueous extract to a large separatory funnel. Slowly add ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution while stirring until the pH reaches 9-10. This converts the alkaloid salts to their free base form.[3]

  • Liquid-Liquid Extraction: Extract the alkaline solution three times with 300 mL portions of dichloromethane (DCM) or ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

G start Powdered P. nitida Seeds defat Macerate with Petroleum Ether start->defat filter1 Filter defat->filter1 marc Defatted Plant Material (Marc) filter1->marc Solid discard1 Discard Fats/Oils filter1->discard1 Liquid acid_extract Macerate with Aqueous Acid (HCl) marc->acid_extract filter2 Filter acid_extract->filter2 acidic_filtrate Acidic Aqueous Extract (Alkaloid Salts) filter2->acidic_filtrate Liquid discard2 Discard Solid Debris filter2->discard2 Solid basify Basify with NH4OH (pH 9-10) acidic_filtrate->basify l_l_extract Extract with Dichloromethane basify->l_l_extract separate Separate Layers l_l_extract->separate organic_layer Organic Layer (Free Base Alkaloids) separate->organic_layer Organic aqueous_layer Discard Aqueous Layer separate->aqueous_layer Aqueous dry Dry (Na2SO4) & Concentrate organic_layer->dry end Crude Alkaloid Extract dry->end

Caption: Workflow for a general acid-base alkaloid extraction.

Protocol 2: Methanol Extraction and Silica Gel Chromatography

This method is suitable for obtaining fractions enriched in specific alkaloids.

  • Extraction: Macerate 100 g of powdered, defatted seeds in 1 L of methanol for 72 hours at room temperature with constant stirring.

  • Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.[2]

  • Chromatography Preparation: Adsorb the crude extract onto a small amount of silica gel.

  • Column Chromatography: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane). Load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate, followed by methanol.[7]

  • Fraction Collection: Collect fractions and monitor them using TLC to pool fractions containing compounds with similar Rf values.

  • Analysis: Analyze the pooled fractions using HPLC, LC-MS, and NMR to identify those containing pure this compound.

Protocol 3: Purification using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol describes a specialized technique for high-purity separation.[6]

  • Sample Preparation: Obtain a crude alkaloid fraction using an initial extraction method (e.g., Protocol 1).

  • Solvent System Selection: A common solvent system for akuamma alkaloids is n-hexane/ethyl acetate/methanol/water. The partition coefficients (K) of the target alkaloids must be determined to ensure Kacid << 1 and Kbase >> 1.[6]

  • Phase Preparation:

    • Stationary Phase (Organic): Prepare the chosen organic solvent mixture and add a retainer base (e.g., 10 mM triethylamine (B128534) - TEA).

    • Mobile Phase (Aqueous): Prepare the chosen aqueous solvent mixture and add a displacer acid (e.g., 10 mM hydrochloric acid - HCl).

  • CCC Operation:

    • Fill the CCC column with the stationary phase.

    • Set the desired rotational speed and temperature.

    • Inject the sample dissolved in a small amount of the stationary or mobile phase.

    • Pump the mobile phase through the column at a constant flow rate.

  • Elution and Fractionation: The alkaloids will elute in order of their basicity. Monitor the pH of the eluate and collect fractions. This compound and other alkaloids will elute in specific pH zones.[6]

  • Analysis: Analyze the collected fractions to identify those containing the high-purity target compound.

References

Refinement of protocols for isolating minor akuamma alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the successful isolation of minor akuamma alkaloids from Picralima nitida.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation of minor akuamma alkaloids, with a focus on pH-zone-refining countercurrent chromatography (pHZR-CCC), a highly effective technique for separating these compounds.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution of Minor Alkaloids - Inappropriate solvent system polarity.- Suboptimal pH gradient.- Co-elution with major alkaloids.- Optimize Solvent System: Systematically test different ratios of solvents like methyl tert-butyl ether (MTBE), acetonitrile, and water to fine-tune the partition coefficients (K values) of the target minor alkaloids.[1][2] Aim for Kacid > 1 and Kbase < 1 for effective separation.[1]- Adjust pH Modifiers: Vary the concentration of the acid (eluter, e.g., HCl) in the mobile phase and the base (retainer, e.g., triethylamine) in the stationary phase to create a shallower or steeper pH gradient, which can improve the separation of compounds with similar pKa values.[2][3]- Fraction Enrichment: Consider a preliminary fractionation step using conventional column chromatography or liquid-liquid extraction to enrich the fraction containing the target minor alkaloids before proceeding to pHZR-CCC.
Low Yield of Minor Alkaloids - Irreversible adsorption to the stationary phase in traditional chromatography methods.- Degradation of alkaloids during extraction or separation.- Insufficient extraction from the plant material.- Utilize Countercurrent Chromatography: Employing pHZR-CCC avoids the use of a solid stationary phase, thus preventing the irreversible adsorption that significantly reduces the yield of minor compounds.[1]- Maintain Mild Conditions: Avoid excessively high temperatures and extreme pH values during extraction and separation to prevent alkaloid degradation.- Optimize Extraction: Ensure the plant material is finely powdered for maximum surface area.[4] Consider sequential extractions with solvents of increasing polarity to ensure comprehensive extraction of all alkaloids.[3]
Co-elution of a Minor Alkaloid with a Major Alkaloid - Very similar polarity and pKa values between the two alkaloids.- Reduce Fraction Collection Volume: Collecting smaller fractions can significantly improve the purity of the isolated compounds.[1]- Employ a Secondary Purification Step: If co-elution persists, subject the mixed fraction to a different chromatographic technique with an orthogonal separation mechanism, such as preparative HPLC with a different stationary phase (e.g., phenyl-hexyl instead of C18) or flash chromatography on silica (B1680970) gel.[1]- Iterative pHZR-CCC: Re-run the mixed fraction through the pHZR-CCC system with a further optimized, shallower pH gradient.
Difficulty Scaling Up the Isolation - Exothermic reactions in large-scale extractions.- Inefficient mixing in larger vessels.- Purification challenges with large quantities.- Ensure Adequate Cooling: For large-scale extractions, ensure proper cooling and consider adding reagents portion-wise to control exothermic reactions.[5]- Use Appropriate Stirring Mechanisms: Employ overhead stirrers for large vessels to ensure homogenous mixing.[5]- Consider Crystallization: For final purification of larger quantities, crystallization can be a more efficient and cost-effective alternative to column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: Why are minor akuamma alkaloids so difficult to isolate using traditional chromatography methods like HPLC?

A1: The primary challenges are the similar polarities and solubilities of many akuamma alkaloids, which lead to co-elution.[1] Furthermore, with methods that use a solid stationary phase like silica gel, minor alkaloids can be irreversibly adsorbed, leading to significantly decreased yields.[1][6]

Q2: What makes pH-zone-refining countercurrent chromatography (pHZR-CCC) a superior method for this application?

A2: pHZR-CCC is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, thereby eliminating the problem of irreversible adsorption.[1] It separates basic compounds like alkaloids based on their pKa values and hydrophobicity, offering high loading capacity and producing highly concentrated, pure fractions.[1][7]

Q3: How do I select an appropriate solvent system for pHZR-CCC?

A3: The choice of a two-phase solvent system is critical.[1] Systems like methyl tert-butyl ether (MTBE)/acetonitrile/water have been used successfully.[2] The ideal system will provide optimal partition coefficients (K values) for your target alkaloids. You should aim for a Kacid value greater than 1 and a Kbase value less than 1 to ensure the alkaloid is retained in the stationary phase under basic conditions and eluted in the mobile phase under acidic conditions.[1]

Q4: What are the roles of the "retainer" and "eluter" in pHZR-CCC?

A4: The retainer is a base (e.g., triethylamine) added to the organic stationary phase to keep the basic alkaloids in their free base form, thus retaining them in the stationary phase. The eluter is an acid (e.g., hydrochloric acid) added to the aqueous mobile phase. As the mobile phase moves through the column, the acid protonates the alkaloids, making them more soluble in the aqueous phase and causing them to elute.[2][3]

Q5: Can I use pHZR-CCC to isolate multiple alkaloids in a single run?

A5: Yes, pHZR-CCC is well-suited for separating multiple alkaloids in a single run. The alkaloids will elute at different points along the pH gradient based on their individual pKa values, allowing for their separation and collection in distinct fractions.[1][2]

Quantitative Data Summary

The following table summarizes yields and purity data for akuamma alkaloids isolated using pHZR-CCC from a 1.2 g sample of a dichloromethane (B109758) fraction of the initial extract.

AlkaloidYield (mg)Purity (%)
Pseudo-akuammigine130>95
Akuammicine145>95
Akuammiline61>95 (after flash chromatography)
Picraline90>95 (after flash chromatography)

Data extracted from Creed et al. (2021).[1]

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids from Picralima nitida Seeds
  • Grinding: Grind dried Picralima nitida seeds into a fine powder to maximize the surface area for extraction.[4]

  • Defatting: Soak the powdered seeds in petroleum ether for 48 hours to remove fats and non-polar compounds. Filter and discard the petroleum ether.

  • Alkaloid Extraction: The defatted seed powder is then subjected to extraction with a solvent such as methanol (B129727) or a dichloromethane/methanol mixture. This can be done through maceration or Soxhlet extraction.

  • Acid-Base Extraction: a. Concentrate the methanol/dichloromethane extract under reduced pressure. b. Dissolve the resulting residue in a 5% hydrochloric acid solution. c. Wash the acidic solution with dichloromethane to remove neutral and acidic impurities. d. Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide. e. Extract the liberated free-base alkaloids with dichloromethane or chloroform.

  • Concentration: Combine the organic layers and concentrate under reduced pressure to yield the crude total alkaloid extract.

Protocol 2: Isolation of Minor Alkaloids using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol is adapted from methodologies described for the separation of Picralima alkaloids.[1][2]

  • Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether (MTBE)/acetonitrile/water at a ratio of 2:2:3 (v/v/v). Equilibrate the mixture in a separatory funnel and allow the layers to separate.

  • Preparation of Stationary and Mobile Phases: a. Stationary Phase: To the upper organic phase, add a retainer such as triethylamine (B128534) (e.g., 5-10 mM). b. Mobile Phase: To the lower aqueous phase, add an eluter such as hydrochloric acid (e.g., 5-10 mM).

  • Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.

  • CCC Instrument Setup: a. Fill the CCC column with the stationary phase. b. Set the rotational speed (e.g., 800-1000 rpm).

  • Injection and Elution: a. Inject the prepared sample into the column. b. Pump the mobile phase through the column at a constant flow rate (e.g., 2.0 mL/min) in the head-to-tail elution mode.[2]

  • Fraction Collection: Collect fractions of a specific volume (e.g., 7.5 mL).[1] Monitor the pH of the eluate. Alkaloids will elute as their pKa values are reached in the developing pH gradient.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the purified minor alkaloids.

  • Post-CCC Purification (if necessary): Combine fractions containing the same alkaloid and concentrate them. If co-elution is observed, a secondary purification step like flash chromatography may be necessary.[1]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification start Picralima nitida Seeds grind Grinding start->grind defat Defatting (Petroleum Ether) grind->defat extract Alkaloid Extraction (Methanol/DCM) defat->extract acid_base Acid-Base Liquid-Liquid Extraction extract->acid_base crude Crude Alkaloid Extract acid_base->crude phzr_ccc pH-Zone-Refining Countercurrent Chromatography crude->phzr_ccc fraction_analysis Fraction Analysis (TLC/HPLC) phzr_ccc->fraction_analysis secondary_purification Secondary Purification (e.g., Flash Chromatography) fraction_analysis->secondary_purification If co-elution pure_alkaloids Isolated Minor Alkaloids fraction_analysis->pure_alkaloids If pure secondary_purification->pure_alkaloids

Caption: Workflow for the isolation of minor akuamma alkaloids.

Troubleshooting_Logic cluster_resolution_solutions Resolution Troubleshooting cluster_yield_solutions Yield Troubleshooting start Start Isolation check_resolution Poor Resolution? start->check_resolution check_yield Low Yield? check_resolution->check_yield No optimize_solvent Optimize Solvent System check_resolution->optimize_solvent Yes success Successful Isolation check_yield->success No use_ccc Use Countercurrent Chromatography check_yield->use_ccc Yes adjust_ph Adjust pH Gradient optimize_solvent->adjust_ph enrich_fraction Enrich Initial Fraction adjust_ph->enrich_fraction enrich_fraction->start Retry mild_conditions Maintain Mild Conditions use_ccc->mild_conditions optimize_extraction Optimize Initial Extraction mild_conditions->optimize_extraction optimize_extraction->start Retry

Caption: Troubleshooting logic for isolating minor alkaloids.

References

Technical Support Center: Chemoselectivity in Reactions with the (Z)-Akuammidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (Z)-Akuammidine scaffold. The information is presented in a question-and-answer format to directly address common challenges in achieving chemoselectivity during synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the this compound scaffold and what is the general order of reactivity?

The this compound scaffold possesses several reactive functional groups, including an indole (B1671886) nitrogen, an enamine system, a methyl ester, and an aromatic ring. The general order of reactivity can be influenced by the specific reaction conditions, but typically follows this trend:

  • Indole Nitrogen (N1): The indole nitrogen is often the most nucleophilic site and readily undergoes reactions like alkylation.

  • Enamine System: The enamine is susceptible to reactions with electrophiles at the α-carbon and can also be reduced.

  • Aromatic Ring (C10, C11, C12): The indole ring can undergo electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, although this often requires specific directing groups or pre-functionalization.

  • Methyl Ester (C16): The methyl ester at the C16 position is sterically hindered and generally resistant to hydrolysis or reduction.

Q2: Are protecting groups necessary when working with the this compound scaffold?

The necessity of protecting groups depends on the desired transformation. For many reactions, a protecting-group-free synthesis is possible and desirable to improve step economy. However, if selective modification of a less reactive site is required in the presence of a more reactive one (e.g., modifying the aromatic ring without affecting the indole nitrogen), protection of the more reactive group is often essential. Common protecting groups for the indole nitrogen include Boc, Cbz, and various sulfonyl groups.

Troubleshooting Guides

Indole Nitrogen (N1) Alkylation

Problem: Low yield or no reaction during N1-alkylation.

  • Possible Cause 1: Inappropriate base. The choice of base is critical for the deprotonation of the indole nitrogen. Weak bases may not be sufficient to generate the nucleophilic indolide anion.

    • Solution: Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). The reaction should be carried out in an anhydrous aprotic solvent like THF or DMF.

  • Possible Cause 2: Poor leaving group on the electrophile.

    • Solution: Employ alkyl halides with better leaving groups (I > Br > Cl). Alkyl triflates are also highly effective electrophiles.

  • Possible Cause 3: Steric hindrance. Bulky alkylating agents may react slowly.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered alkylating agent if the modification allows.

Problem: Mixture of N1-alkylation and O-alkylation of a phenol (B47542) group (if present on a related scaffold like Akuammine).

  • Possible Cause: The phenoxide is also a potent nucleophile. The N- vs. O-alkylation selectivity is influenced by the solvent and counter-ion (HSAB theory).

    • Solution: To favor N-alkylation, use a polar aprotic solvent like DMF which solvates the cation, leading to a "freer" and more reactive nucleophile that prefers the softer nitrogen atom. To favor O-alkylation, a less polar solvent like dioxane or toluene (B28343) can be used, which promotes ion-pairing and reaction at the harder oxygen atom.

Ester (C16) Modification

Problem: The C16-methyl ester is resistant to hydrolysis.

  • Possible Cause: The ester is located at a sterically hindered quaternary carbon, making it difficult for nucleophiles to access the carbonyl group.

    • Solution 1: Harsh reaction conditions. Prolonged heating with strong bases like KOH or NaOH in a mixture of water and a high-boiling alcohol (e.g., ethylene (B1197577) glycol) may be required. However, this can lead to decomposition of the scaffold.

    • Solution 2: Alternative reagents. Consider using more potent nucleophiles like lithium hydroperoxide (LiOOH) or reagents like bis(tri-n-butyltin)oxide which can facilitate ester cleavage under neutral conditions.

    • Solution 3: Reduction followed by re-oxidation. If the goal is the carboxylic acid, an alternative route is the reduction of the ester to the primary alcohol with a strong reducing agent like lithium aluminum hydride (LAH), followed by oxidation to the carboxylic acid. Note that the enamine may also be reduced by LAH.

Problem: Reduction of the C16-ester also reduces the enamine.

  • Possible Cause: Strong hydride reagents like LiAlH₄ can reduce both esters and enamines.

    • Solution: Attempt to use a milder reducing agent that may show some selectivity, although this is challenging. Alternatively, protect the enamine functionality before performing the ester reduction. However, finding an orthogonal protecting group strategy can be complex. A more common approach is to accept the reduction of both functionalities and then selectively re-oxidize the resulting amine if necessary.

Aromatic Ring Functionalization (e.g., at C10 or C11)

Problem: Low yields and poor regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Possible Cause 1: Catalyst poisoning. The nitrogen atoms in the scaffold can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Use a higher catalyst loading. Employ ligands that are less sensitive to coordination by the substrate's nitrogen atoms, such as bulky biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos).

  • Possible Cause 2: Poor reactivity of the indole core. The electron-rich indole ring can be a challenging substrate for some cross-coupling reactions.

    • Solution: If starting from an unsubstituted indole, direct C-H activation might be an option, though regioselectivity can be an issue. A more reliable method is to first introduce a halide or triflate at the desired position to facilitate standard cross-coupling protocols.

  • Possible Cause 3: N-H of the indole interferes with the catalytic cycle.

    • Solution: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before performing the cross-coupling reaction. The protecting group can be removed in a subsequent step.

Data Presentation

Table 1: Comparison of Reaction Conditions for N1-Alkylation of Pseudo-akuammigine.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference

Validation & Comparative

Validation of (Z)-Akuammidine's Opioid Receptor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the opioid receptor activity of (Z)-Akuammidine with other relevant opioid ligands. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

This compound, an alkaloid isolated from the seeds of Picralima nitida, has been identified as an agonist at the µ-opioid receptor (MOR). Experimental data indicates a micromolar binding affinity and functional potency at the MOR, suggesting a potential role as a lead compound in the development of novel analgesics. This guide presents a comparative analysis of its binding and functional profile against other alkaloids from P. nitida and standard opioid receptor ligands.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and comparator compounds at the µ-opioid receptor.

Table 1: Opioid Receptor Binding Affinity (Ki)

Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
This compound 0.6 2.4 8.6
Akuammine0.5--
Akuammicine--0.2
Morphine0.0012--
DAMGO0.00118--

Table 2: µ-Opioid Receptor Functional Potency (EC50)

CompoundFunctional AssayEC50 (µM)Emax (%)Reference
This compound cAMP Inhibition 2.6 - 5.2 -
AkuamminecAMP Inhibition2.6-
Pseudo-akuammiginecAMP Inhibition3.14-
DAMGOGTPγS Binding0.222100 (Full Agonist)

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the µ-opioid receptor signaling pathway and the general workflows for the key experimental assays used to characterize this compound's activity.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: µ-Opioid receptor signaling pathway activated by this compound.

experimental_workflows cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gtp GTPγS Binding Assay cluster_camp cAMP Inhibition Assay B1 Incubate Receptor Membranes with Radioligand ([³H]DAMGO) and this compound B2 Separate Bound and Free Radioligand B1->B2 B3 Quantify Bound Radioactivity B2->B3 B4 Determine Ki value B3->B4 G1 Incubate Receptor Membranes with [³⁵S]GTPγS, GDP, and this compound G2 Separate Bound and Free [³⁵S]GTPγS G1->G2 G3 Quantify Bound Radioactivity G2->G3 G4 Determine EC50 and Emax G3->G4 C1 Treat Cells Expressing MOR with Forskolin and This compound C2 Lyse Cells and Measure Intracellular cAMP Levels C1->C2 C3 Determine EC50 and Emax C2->C3

A Comparative Analysis of (Z)-Akuammidine and Akuammine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioactive properties of two closely related indole (B1671886) alkaloids, (Z)-Akuammidine and Akuammine, isolated from the seeds of Picralima nitida. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their performance in various biological assays, supported by experimental data and methodologies.

Overview of Bioactivities

This compound and Akuammine are monoterpenoid indole alkaloids that have garnered scientific interest for their interactions with the central nervous system, particularly opioid receptors.[1] Traditional use of Picralima nitida seeds for pain and fever has prompted modern pharmacological investigations into its constituent alkaloids.[2] While both compounds exhibit a range of biological effects, their primary and most studied activity is their modulation of opioid receptors. Additionally, research has explored their potential anti-inflammatory, antimalarial, and anticancer properties.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and Akuammine, focusing on their interaction with opioid receptors and their antimalarial efficacy.

Table 1: Opioid Receptor Binding Affinity
CompoundReceptor SubtypeBinding Affinity (Ki, µM)Reference
This compound µ (mu)0.6[3][4]
δ (delta)2.4[3][4]
κ (kappa)8.6[3][4]
Akuammine µ (mu)0.5[3]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Opioid Receptor Functional Activity
CompoundReceptorFunctional AssayActivityPotency (EC50 or pKB)Reference
This compound µ (mu)Mouse Vas DeferensAgonist-[3]
Akuammine µ (mu)[D-Ala2,MePhe4,Gly-ol5]enkephalin (DAMGO) induced inhibitionAntagonistpKB = 5.7[3]
µ (mu)Inhibition of forskolin-induced cAMPWeak AgonistEC50 = 2.6 - 5.2 µM[5][6]
κ (kappa)Guinea Pig IleumFull Agonist-[3]
Table 3: In Vivo Analgesic Activity
CompoundAnimal ModelAnalgesic AssayDosing (s.c.)Maximum Possible Effect (%MPE)Reference
This compound C57BL/6 MiceTail Flick3, 10, 30 mg/kgMinimal[7][8]
C57BL/6 MiceHot Plate3, 10, 30 mg/kgMinimal[7][8]
Akuammine C57BL/6 MiceTail Flick3, 10, 30, 60 mg/kgMinimal[7][8]
C57BL/6 MiceHot Plate3, 10, 30, 60 mg/kgMinimal[7][8]

Note: Despite in vitro opioid receptor activity, both compounds showed limited efficacy in thermal nociception assays in mice.[7]

Table 4: Antimalarial Activity
CompoundPlasmodium falciparum StrainActivity (ED50, ng/mL)Reference
Akuammine D6530[9]
W21110[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound and Akuammine for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human µ, δ, or κ opioid receptors are prepared.

  • Radioligands: Specific radiolabeled ligands are used for each receptor subtype: [³H]DAMGO for µ-opioid receptors, [³H]DPDPE for δ-opioid receptors, and [³H]U69,593 for κ-opioid receptors.[5][10]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or Akuammine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional agonist or antagonist activity of the compounds at the µ-opioid receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the µ-opioid receptor and a cAMP-sensitive reporter (e.g., GloSensor) are used.[5][10]

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

  • cAMP Stimulation: Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Luminescence Measurement: The change in luminescence, which is inversely proportional to the cAMP concentration, is measured.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or the ability to block the effect of a known agonist (for antagonists).

In Vivo Analgesia (Tail-Flick and Hot-Plate Assays)

Objective: To evaluate the antinociceptive effects of the compounds in animal models of acute pain.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.[7][8]

  • Compound Administration: this compound or Akuammine is administered, typically via subcutaneous (s.c.) injection, at various doses.[7][8]

  • Tail-Flick Test: The latency of the mouse to flick its tail from a radiant heat source is measured at different time points after compound administration. An increase in latency indicates an analgesic effect.

  • Hot-Plate Test: The latency of the mouse to lick its paw or jump when placed on a heated surface is measured. An increased latency suggests analgesia.

  • Data Analysis: The results are often expressed as the Maximum Possible Effect (%MPE), which is calculated based on a predetermined cut-off time to prevent tissue damage.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general workflow for bioactivity screening.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular OR Opioid Receptor (μ, κ, δ) G_protein Gi/o Protein OR->G_protein Activates Beta_Arrestin β-Arrestin OR->Beta_Arrestin Recruits (Leads to desensitization/internalization) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Opioid Agonist (this compound/Akuammine) Agonist->OR Binds G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Analgesia, etc.) CREB->Gene Regulates

Caption: Opioid receptor signaling cascade initiated by agonist binding.

G General Bioactivity Screening Workflow Start Compound Isolation (this compound/Akuammine) Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Start->Primary_Screening Hit_Identified Hit Identification (Compounds with >50% displacement) Primary_Screening->Hit_Identified Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hit_Identified->Dose_Response Yes Hit_Identified->Dose_Response Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Dose_Response->Functional_Assay In_Vivo In Vivo Models (e.g., Analgesia, Anti-inflammatory) Functional_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical workflow for screening and characterizing bioactive compounds.

Summary and Conclusion

Both this compound and Akuammine demonstrate significant interaction with opioid receptors, albeit with different functional outcomes. This compound acts as a µ-opioid receptor agonist in isolated tissue, while Akuammine has been shown to be a µ-opioid receptor antagonist in some functional assays but a weak agonist in others, and a full agonist at κ-opioid receptors.[3][5] Their binding affinities for the µ-opioid receptor are comparable.[3][4]

Despite their in vitro activity at opioid receptors, both compounds showed minimal analgesic effects in mouse models of thermal pain.[7][8] This discrepancy highlights the complexity of translating in vitro findings to in vivo efficacy and may be due to factors such as pharmacokinetics, metabolism, or the specific pain models used.

Akuammine has also demonstrated notable antimalarial activity against Plasmodium falciparum.[9] The anti-inflammatory and anticancer activities of these specific alkaloids are less well-documented and require further investigation.

References

(Z)-Akuammidine vs. Morphine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive pharmacological comparison between the plant-derived alkaloid (Z)-Akuammidine and the classical opioid analgesic, morphine, reveals distinct profiles in receptor binding, functional activity, and in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis based on available experimental data.

This publication details the pharmacological characteristics of this compound, an indole (B1671886) alkaloid traditionally used for pain relief, in comparison to morphine, the gold-standard opioid analgesic. The following sections present quantitative data on their receptor binding affinities, in vitro functional activities at opioid receptors, and their analgesic effects in established preclinical models. Detailed experimental protocols for the key assays are also provided to aid in the interpretation and replication of these findings.

Data Presentation

Table 1: Opioid Receptor Binding Affinity

This table summarizes the binding affinities (Ki) of this compound and morphine for the µ (mu), δ (delta), and κ (kappa) opioid receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity.

Compoundµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)
This compound 0.6 µM[1]2.4 µM[1]8.6 µM[1]
Morphine 1.2 nM[2]--

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity at Opioid Receptors

This table presents the in vitro functional activity of this compound and morphine, as determined by cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays. The EC50 value is the concentration of the compound that elicits a half-maximal response, indicating potency. The Emax value represents the maximum efficacy of the compound in the assay.

CompoundAssayReceptorEC50Emax (% Inhibition)
This compound cAMP Inhibitionµ-Opioid3.14 µM[3]~100%[3]
δ-Opioid>10 µM[3]~20%[3]
κ-Opioid>10 µM[3]~20%[3]
Morphine cAMP Inhibitionµ-Opioid180 nM[4]~100%[5]
δ-OpioidWeak agonist[3]-
κ-OpioidWeak agonist[3]-

Note: A lower EC50 value indicates higher potency.

Table 3: In Vivo Analgesic Efficacy (Tail-Flick Test in Mice)

This table compares the analgesic efficacy of this compound and morphine in the tail-flick test, a common preclinical model of acute pain. The data is presented as the dose required to produce a significant analgesic effect and the maximum possible effect (%MPE) observed.

CompoundDoseRoute of AdministrationPeak Analgesic Effect (%MPE)
This compound 3, 10, 30 mg/kg[6]Subcutaneous (s.c.)Limited efficacy observed[6]
Morphine 5 mg/kg[7]Subcutaneous (s.c.)~80%[7]
10 mg/kg[7]Subcutaneous (s.c.)~100%[7]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[8]

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor), and varying concentrations of the test compound (this compound or morphine).

  • Incubation: The plate is incubated to allow the compounds to reach binding equilibrium with the receptors.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate Gαi/o-coupled receptors, such as opioid receptors, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9]

  • Cell Culture: Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Assay Setup: Cells are plated in a 384-well plate. The assay involves adding varying concentrations of the test compound, a known opioid agonist as a positive control, and an adenylyl cyclase activator like forskolin (B1673556) to stimulate cAMP production.

  • Incubation: The plate is incubated to allow for receptor activation and subsequent modulation of cAMP levels.

  • cAMP Detection: The intracellular cAMP concentration is measured using a detection kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 and Emax values are determined.

Tail-Flick Test

The tail-flick test is a widely used in vivo assay to assess the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a thermal stimulus.[7]

  • Animal Acclimation: Mice are acclimated to the testing environment and handling procedures to minimize stress.

  • Baseline Measurement: The baseline tail-flick latency is determined for each mouse by applying a focused beam of heat to the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound (this compound or morphine) or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection.

  • Post-Treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximum effect).

Mandatory Visualization

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor->G-Protein (Gi/o) Activates β-Arrestin β-Arrestin Opioid Receptor->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization Mediates

Caption: Opioid Receptor Signaling Pathway.

Comparative Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor Binding Assay Receptor Binding Assay Data Analysis (Ki, EC50, Emax) Data Analysis (Ki, EC50, Emax) Receptor Binding Assay->Data Analysis (Ki, EC50, Emax) cAMP Functional Assay cAMP Functional Assay cAMP Functional Assay->Data Analysis (Ki, EC50, Emax) Comparative Pharmacological Profile Comparative Pharmacological Profile Data Analysis (Ki, EC50, Emax)->Comparative Pharmacological Profile Animal Model (Mouse) Animal Model (Mouse) Drug Administration Drug Administration Animal Model (Mouse)->Drug Administration Tail-Flick Test Tail-Flick Test Drug Administration->Tail-Flick Test Data Analysis (%MPE, ED50) Data Analysis (%MPE, ED50) Tail-Flick Test->Data Analysis (%MPE, ED50) Data Analysis (%MPE, ED50)->Comparative Pharmacological Profile Start Start Start->Receptor Binding Assay Start->cAMP Functional Assay Start->Animal Model (Mouse)

Caption: Comparative Experimental Workflow.

References

A Comparative Guide to the Structure-Activity Relationship of (Z)-Akuammidine and Related Akuammilan Alkaloids at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved safety profiles is a continuous endeavor. The Akuammilan (B1240834) alkaloids, a class of monoterpenoid indoles derived from the seeds of the Akuamma tree (Picralima nitida), offer a unique scaffold for the development of new opioid receptor modulators. While comprehensive structure-activity relationship (SAR) studies on a series of (Z)-Akuammidine analogs are limited in the current scientific literature, this guide provides a comparative analysis of this compound alongside its more extensively studied parent alkaloids, akuammine (B1666748) and pseudo-akuammigine. This comparison, supported by experimental data, sheds light on the key structural modifications that influence binding affinity and functional potency at opioid receptors.

The primary targets for these alkaloids within the central nervous system are the opioid receptors. This compound itself has been shown to preferentially bind to mu (µ)-opioid receptors. Recent investigations into semi-synthetic derivatives of related akuammilan alkaloids have revealed that specific structural changes can significantly enhance binding affinity and functional potency, particularly at the µ-opioid receptor (MOR).

Comparative Analysis of Binding Affinity and Functional Potency

The following tables summarize the in vitro pharmacological data for this compound and a selection of semi-synthetic analogs of the related akuammilan alkaloids, akuammine and pseudo-akuammigine. This data allows for a comparative assessment of their binding affinities (Ki) and functional potencies (EC50) at the µ-opioid receptor (MOR) and kappa (κ)-opioid receptor (KOR).

Table 1: Opioid Receptor Binding Affinities (Ki, µM) of this compound

Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)
This compound0.62.48.6

Data sourced from McCurdy et al. (2000) as cited in publicly available databases.

Table 2: Comparative Opioid Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Related Akuammilan Analogs

CompoundµOR Ki (nM)κOR Ki (nM)µOR EC50 (nM)
Akuammine2600 - 5200>100002600
Pseudo-akuammigine2600 - 5200>100005200
Analog 33 (N1-phenethyl pseudo-akuammigine) 73 >10000 73

This table presents a selection of data from studies on akuammine and pseudo-akuammigine analogs to highlight key SAR findings. Analog 33 is a notable derivative of pseudo-akuammigine. Data adapted from Hennessy et al. (2022).

The data clearly indicates that while the parent alkaloids, including this compound, exhibit weak to moderate micromolar affinity for the µ-opioid receptor, specific modifications can lead to a significant increase in potency. For instance, the introduction of a phenethyl group at the N1 position of pseudo-akuammigine (Analog 33) results in a 70-fold increase in potency at the µ-opioid receptor. This highlights the N1 position of the indole (B1671886) core as a critical point for modification to enhance µ-opioid receptor activity.

Key Structure-Activity Relationship Insights

From the broader studies on akuammilan alkaloids, several key SAR trends have emerged:

  • N1-Indole Substitution: Alkylation at the N1 position of the indole nucleus is a key strategy for enhancing µ-opioid receptor potency. The size and nature of the substituent are critical, with a phenethyl group showing significant improvement.

  • Aromatic Core Modifications: Substitutions at the C10 and C11 positions of the aromatic core have been explored. However, many of these modifications are not well-tolerated and can lead to a decrease in affinity, suggesting the importance of the unsubstituted aromatic system for receptor interaction.

  • C16 Ester Group: The C16 methyl ester has been a target for modification. However, this group has shown remarkable resistance to chemical transformations, limiting the exploration of its role in receptor binding.

SAR_Logic cluster_Scaffold Akuammilan Scaffold cluster_Modifications Structural Modifications cluster_Activity Impact on µ-Opioid Receptor Activity Scaffold Core Akuammilan Scaffold N1_Sub N1-Indole Substitution C10_Sub C10 Aromatic Substitution C11_Sub C11 Aromatic Substitution C16_Ester C16 Ester Modification Increased_Potency Increased Potency N1_Sub->Increased_Potency e.g., Phenethyl Decreased_Potency Decreased/No Improvement C10_Sub->Decreased_Potency C11_Sub->Decreased_Potency C16_Ester->Decreased_Potency Limited Data/ Resistant

Key SAR insights for Akuammilan analogs at the µ-opioid receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the characterization of Akuammilan alkaloids.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand

A Comparative Guide to the Cross-Validation of Analytical Methods for (Z)-Akuammidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of (Z)-Akuammidine, a prominent indole (B1671886) alkaloid found in the seeds of Picralima nitida. The cross-validation of analytical methods is a critical step in pharmaceutical research and development, ensuring data integrity, reliability, and consistency across different analytical platforms and laboratories. This document outlines the experimental protocols and presents a comparative summary of validation parameters to aid in the selection of the most suitable analytical method for specific research needs.

Introduction to this compound and the Imperative of Accurate Quantification

This compound is an indole alkaloid of significant interest within the scientific community due to its potential pharmacological activities. As research into its therapeutic applications progresses, the need for robust and reliable analytical methods for its precise quantification in various matrices, including plant extracts and biological samples, becomes paramount. Accurate quantification is essential for pharmacokinetic studies, dosage form development, and quality control of raw materials and finished products. The choice of analytical technique is often a balance between the required sensitivity, selectivity, and the instrumentation available.

Cross-validation of analytical methods involves demonstrating that two or more distinct methods yield equivalent and dependable results for the same analyte within the same sample matrix. This process is crucial when transferring a method between laboratories or when employing different analytical techniques throughout the lifecycle of drug development.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most widely employed techniques for the quantification of indole alkaloids. While both methods offer a high degree of accuracy and precision, they differ in their sensitivity, selectivity, and operational complexity.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Indole Alkaloid Quantification

Validation ParameterHPLC-UV (Representative Values for Indole Alkaloids)LC-MS/MS (Representative Values for Indole Alkaloids)
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 - 10 µg/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 µg/mL0.05 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3.5%

Note: The values presented in this table are representative for the quantification of various indole alkaloids as reported in scientific literature and may vary depending on the specific analyte, sample matrix, and instrumental setup.

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for the quantification of indole alkaloids, which can be adapted for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is based on established methods for the simultaneous quantification of various indole alkaloids.

1. Sample Preparation:

  • Accurately weigh a portion of the powdered plant material or extract.

  • Perform extraction using a suitable solvent, such as methanol (B129727) or a methanol-water mixture, often facilitated by ultrasonication or maceration.

  • Filter the extract to remove particulate matter.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up to remove interfering substances.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution for alkaloids.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance. For indole alkaloids, this is often in the range of 220-280 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the sensitive and selective quantification of indole alkaloids using LC-MS/MS.

1. Sample Preparation:

  • Sample preparation steps are similar to those for HPLC-UV, but may require more rigorous clean-up to minimize matrix effects, which can significantly impact ionization efficiency in the mass spectrometer.

  • The use of an internal standard (preferably a stable isotope-labeled version of the analyte) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A high-efficiency C18 or phenyl-hexyl column with smaller particle sizes (e.g., < 3 µm) is often used to achieve rapid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the metabolic stability of (Z)-Akuammidine and related akuammiline (B1256633) alkaloids, a critical step in early-stage drug discovery and development. Due to a lack of publicly available metabolic stability data for this compound, this document focuses on the detailed experimental protocols and data interpretation methodologies necessary to conduct such a comparative study. The information presented herein is essential for predicting the pharmacokinetic properties and optimizing the therapeutic potential of this class of compounds.

Introduction to Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2] A compound with high metabolic stability is more likely to have a longer half-life and greater bioavailability in vivo, whereas a compound with low metabolic stability may be rapidly cleared from the body, potentially leading to reduced efficacy.[1][3] In vitro metabolic stability assays are crucial for ranking compounds in early drug discovery, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles.[4][5]

The most common in vitro models for assessing metabolic stability include liver microsomes, S9 fractions, and hepatocytes.[3][5] Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of many drugs.[1][2]

Experimental Protocol: In Vitro Microsomal Stability Assay

The following protocol provides a detailed methodology for determining the metabolic stability of this compound and related compounds using a liver microsomal assay.

2.1. Materials and Reagents

  • Test Compounds: this compound and related analogs.

  • Liver Microsomes: Human or from relevant animal species (e.g., rat, mouse).[6][7]

  • Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[7]

  • NADPH Regenerating System: A mixture containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the essential cofactor NADPH.[6][7]

  • Magnesium Chloride (MgCl2).[7]

  • Internal Standard (IS): A structurally similar compound that is stable under the assay conditions.

  • Quenching Solution: Ice-cold acetonitrile (B52724) or methanol (B129727) containing the internal standard.[6]

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

2.2. Assay Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds, control compounds, and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).[7]

    • Prepare the NADPH regenerating system solution.[6]

    • Prepare the microsomal suspension in phosphate buffer.[6]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsome suspension and the test compounds at 37°C.[7][8]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compounds.[9] The final concentration of the test compound is typically 1 µM.[7]

    • Incubate the plate at 37°C with gentle shaking.[7]

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution (acetonitrile or methanol with internal standard) to the respective wells.[6][9] The organic solvent precipitates the proteins and halts enzymatic activity.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.[1]

2.3. Data Analysis

The following parameters are calculated to assess metabolic stability:

  • Half-Life (t½): The time it takes for the concentration of the parent compound to decrease by half.[9] It is determined from the slope of the natural logarithm of the percent remaining of the test compound versus time.

    • k = - (slope of the ln[% remaining] vs. time plot)

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of blood flow.[9]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation

The quantitative data obtained from the microsomal stability assay should be summarized in a clear and structured table for easy comparison of this compound with its analogs and control compounds.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Hypothetical ValueHypothetical Value
Analog 1 Hypothetical ValueHypothetical Value
Analog 2 Hypothetical ValueHypothetical Value
Verapamil (High Clearance) Expected Value < 30Expected Value > 23.1
Warfarin (Low Clearance) Expected Value > 30Expected Value < 23.1

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the in vitro microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis A Prepare Compound Stock Solutions D Mix Compounds & Microsomes A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System at 37°C C->E F Stop Reaction at Time Points (0-60 min) with Cold Solvent E->F Sample at Time Intervals G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate t½ and Intrinsic Clearance (CLint) H->I

Caption: Workflow for the in vitro microsomal stability assay.

4.2. Hypothetical Metabolic Pathway of this compound

The diagram below illustrates potential Phase I metabolic transformations that this compound could undergo, based on common reactions for indole (B1671886) alkaloids. These reactions are primarily catalyzed by cytochrome P450 enzymes.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) parent This compound hydroxylation Hydroxylated Metabolite parent->hydroxylation Hydroxylation demethylation N-Demethylated Metabolite parent->demethylation Demethylation oxidation Oxidized Metabolite (e.g., N-oxide) parent->oxidation Oxidation

Caption: Hypothetical Phase I metabolic pathways for this compound.

Conclusion

While specific experimental data on the metabolic stability of this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to conduct a thorough comparative study. By following the detailed microsomal stability assay protocol and utilizing the provided data analysis and visualization templates, scientists can effectively evaluate the metabolic liabilities of this compound and its analogs. This will enable the selection of compounds with improved pharmacokinetic profiles for further development as potential therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of (Z)-Akuammidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of (Z)-Akuammidine, this document outlines procedural guidance for researchers, scientists, and drug development professionals. Given the limited specific data on the disposal of this compound, these recommendations are based on general best practices for the handling and disposal of hazardous chemical waste and similar alkaloid compounds.

This compound is an alkaloid compound for which detailed, substance-specific disposal procedures have not been formally established.[1] The available safety data sheets (SDS) and chemical literature lack specific instructions for its disposal, often deferring to general guidelines for chemical waste. Therefore, it is imperative to handle this compound with caution and to adhere to the established protocols for hazardous waste management at your institution.

Key Chemical and Physical Properties

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data points for this compound.

PropertyValueReference
CAS Number 113973-31-2[1][2]
Molecular Formula C21H24N2O3[2]
Molecular Weight 352.434 g/mol [2]
Appearance White solid/crystal powder[3][]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a general framework for the safe disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • If handling the powder form and there is a risk of inhalation, use a dust mask or work in a ventilated fume hood.

2. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

3. Waste Collection:

  • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container. The container should be clearly labeled with the chemical name and concentration.

  • Empty Containers: The original container of this compound, even if seemingly empty, should be disposed of as hazardous waste. If institutional policy allows for the rinsing of containers, the first rinse must be collected as hazardous waste.[6]

4. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Labware) solid_waste Solid Waste (Powder, Contaminated Items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid ppe->assess_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_label Seal and Label Container with Chemical Name and Hazard collect_solid->seal_label collect_liquid->seal_label storage Store in Designated Secondary Containment Area seal_label->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. The absence of specific disposal guidelines for this compound necessitates a conservative approach. Always prioritize the guidance of your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-Akuammidine. The following procedures are designed to ensure the safe handling, use, and disposal of this bioactive indole (B1671886) alkaloid.

This compound is an indole alkaloid primarily extracted from the seeds of the African plant Picralima nitida.[1] Like other indole alkaloids, it is a bioactive compound and has been studied for its potential pharmacological properties, including analgesic effects through interaction with opioid receptors.[1][2] Due to its bioactivity and the limited availability of comprehensive safety data, cautious handling is imperative to minimize exposure.

Personal Protective Equipment (PPE)

A standard level of personal protective equipment is recommended to prevent skin and eye contact, as well as inhalation of this compound, which is typically a powder.[3][]

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or latex gloves are suitable.[3]
Eyes Safety glasses or gogglesShould provide protection against dust and potential splashes.[3]
Body Laboratory coatTo protect skin and clothing from contamination.[3]
Respiratory N95/FFP2 respirator or higherRecommended when handling the powder outside of a chemical fume hood or if dust generation is likely.

Operational Plan: Step-by-Step Handling

Adherence to a standardized operational procedure is critical to minimize the risk of accidental exposure and to maintain the integrity of the research.

StepProcedure
1. Preparation Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including micro-spatulas, weigh boats, and appropriately labeled containers.
2. Donning PPE Put on a laboratory coat, safety glasses, and chemical-resistant gloves as specified in the PPE table. If working outside a fume hood, a respirator is recommended.
3. Weighing and Aliquoting This compound is a solid powder.[] Handle the powder carefully to avoid creating dust. Use a micro-spatula for transfers. All weighing and aliquoting of the solid should be performed in a chemical fume hood or a designated containment area.
4. Handling Solutions This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] When working with solutions, continue to wear all required PPE. Avoid direct contact with the solution.
5. Decontamination After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound. Use an appropriate solvent or a laboratory-grade detergent.
6. Doffing PPE Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the laboratory coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Clean and Prepare Work Area gather_equip Gather Equipment prep_area->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe weigh Weigh this compound (in fume hood) don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Material Unused this compound should be collected in a designated and clearly labeled chemical waste container. Do not discard it in the regular trash.
Contaminated Materials Any materials that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be placed in a sealed bag and disposed of as chemical waste.[3]
Solutions Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour solutions down the drain.

It is the responsibility of the user to follow all local, state, and federal regulations for the disposal of chemical waste.

References

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